Product packaging for 1H-1,5-Benzodiazepine(Cat. No.:CAS No. 265-02-1)

1H-1,5-Benzodiazepine

Cat. No.: B15292245
CAS No.: 265-02-1
M. Wt: 144.17 g/mol
InChI Key: ZVAPWJGRRUHKGP-UHFFFAOYSA-N
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Description

1H-1,5-Benzodiazepine is a privileged scaffold in medicinal chemistry and organic synthesis, serving as a key precursor for biologically active compounds. Its seven-membered diazepine ring fused to a benzene ring provides a unique structural framework that allows for extensive chemical modification and interaction with diverse biological targets. Recent studies underscore its significant potential in oncology research, where a specific this compound derivative was identified as a potent inhibitor of the proliferation and migration of colorectal cancer cells . The compound's antitumor activity is linked to its ability to induce mitochondrial-mediated apoptosis by increasing reactive oxygen species (ROS) levels, decreasing mitochondrial membrane potential, and modulating the expression of Bcl-2 family proteins . Further mechanistic studies revealed that this derivative exerts its effects by downregulating the JAK/STAT signaling pathway, a critical oncogenic driver in many cancers . Beyond its direct anticancer properties, the 1,5-benzodiazepine core is synthetically versatile. It is commonly synthesized via acid-catalyzed condensation of o-phenylenediamine with ketones, and it can be further functionalized to create diverse molecular libraries for drug discovery . The controllable conformational flexibility of its seven-membered ring facilitates adaptation to the three-dimensional cavities of various protein structural domains, making it a valuable template for developing novel therapeutic agents . This product is intended for research purposes only, providing chemists and biologists a foundational building block for developing new targeted therapies and probing complex biological pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B15292245 1H-1,5-Benzodiazepine CAS No. 265-02-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

265-02-1

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

1H-1,5-benzodiazepine

InChI

InChI=1S/C9H8N2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-7,10H

InChI Key

ZVAPWJGRRUHKGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC=CC=N2

Origin of Product

United States

Foundational & Exploratory

The Synthesis of 1,5-Benzodiazepines: A Technical Guide to Its Discovery and Evolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and synthetic evolution of 1,5-benzodiazepines. From their initial discovery to the array of modern catalytic methods, this document provides a comprehensive overview for professionals in the fields of medicinal chemistry and drug development. Detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic diagrams are presented to facilitate a deeper understanding of this important class of heterocyclic compounds.

A Serendipitous Beginning: The Dawn of Benzodiazepine Chemistry

The story of benzodiazepines begins not with the 1,5-isomers, but with the accidental discovery of the 1,4-benzodiazepine, chlordiazepoxide, by Leo Sternbach at Hoffmann-La Roche in 1955.[1] This discovery opened the door to a new class of tranquilizing drugs, with diazepam (Valium) following in 1963.[1] These compounds, which enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, revolutionized the treatment of anxiety and sleep disorders.[2][3]

However, the synthesis of the 1,5-benzodiazepine core predates Sternbach's work by nearly half a century. In 1907, Thiele and Stemming reported the first synthesis of a 1,5-benzodiazepine derivative.[4] Their work involved the acid-catalyzed condensation of o-phenylenediamine with acetylacetone.[4] This foundational reaction laid the groundwork for the development of a plethora of synthetic methodologies in the decades to follow.

The Cornerstone Reaction: Thiele and Stemming's Synthesis

The pioneering work of Thiele and Stemming established the fundamental approach to 1,5-benzodiazepine synthesis: the cyclocondensation of o-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent.

Reaction Mechanism

The reaction proceeds through a series of nucleophilic attacks and dehydrations. Initially, one of the amino groups of o-phenylenediamine attacks one of the carbonyl groups of the ketone, forming a hemiaminal intermediate which then dehydrates to form an enamine or imine. A subsequent intramolecular cyclization occurs, followed by another dehydration step to yield the final 1,5-benzodiazepine ring system.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product OPD o-Phenylenediamine Diimine Diimine Intermediate OPD->Diimine Attack on carbonyl Ketone Ketone (e.g., Acetylacetone) Ketone->Diimine Enamine Enamine Intermediate Diimine->Enamine 1,3-Hydrogen Shift BZD 1,5-Benzodiazepine Enamine->BZD Intramolecular Cyclization & Dehydration

General synthesis of 1,5-benzodiazepines.
Historical Experimental Protocol: Thiele and Stemming (1907)

The first synthesis of a 2,4-dimethyl-1,5-benzodiazepine derivative was achieved by the condensation of o-phenylenediamine with acetylacetone in a mixture of ethanol and acetic acid.[4] The addition of perchloric acid resulted in the precipitation of the purple hydrochloride salt of the product.[4]

Reactants:

  • o-Phenylenediamine

  • Acetylacetone

  • Ethanol (Solvent)

  • Acetic Acid (Catalyst)

  • Perchloric Acid (for precipitation)

Procedure Outline:

  • o-Phenylenediamine and acetylacetone were likely dissolved in ethanol.

  • Acetic acid was added to catalyze the condensation reaction.

  • The mixture was heated to facilitate the reaction.

  • Upon completion, perchloric acid was added to precipitate the 1,5-benzodiazepine as its hydrochloride salt.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product OPD o-Phenylenediamine Conditions Ethanol, Acetic Acid Heat OPD->Conditions Acetylacetone Acetylacetone Acetylacetone->Conditions Product 2,4-Dimethyl-1,5-benzodiazepine (precipitated as hydrochloride salt) Conditions->Product

Thiele and Stemming's 1907 synthesis workflow.

Modern Synthetic Methodologies

Since the pioneering work of Thiele and Stemming, a vast number of synthetic methods for 1,5-benzodiazepines have been developed. These modern approaches often focus on improving yields, reducing reaction times, and employing more environmentally friendly conditions. The core principle of condensing an o-phenylenediamine with a ketone or a related compound remains central to many of these methods. A wide variety of catalysts have been explored to facilitate this transformation.

Catalytic Approaches

The use of catalysts has been instrumental in the advancement of 1,5-benzodiazepine synthesis. These catalysts are typically Lewis or Brønsted acids that activate the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by the diamine.

Table 1: Comparison of Catalysts for the Synthesis of 1,5-Benzodiazepines

CatalystReactantsSolventTemperatureTimeYield (%)Reference
Phenylboronic acido-Phenylenediamine, KetonesAcetonitrileRefluxVaries82-91N/A
H-MCM-22o-Phenylenediamine, KetonesAcetonitrileRoom Temp.1-3 h65-87[5]
p-Toluenesulfonic acid (p-TSA)o-Phenylenediamine, KetonesSolvent-free80-85 °C10-20 minHighN/A
Silica sulfuric acido-Phenylenediamine, AcetophenoneSolvent-freeRoom Temp.1.2 h93N/A
Indium (III) bromide (10 mol%)o-Phenylenediamine, KetoneSolvent-freeRoom Temp.1.5 h95N/A
2,4,6-Trichloro-1,3,5-triazine (TCT)1,2-Diamines, Enolizable ketonesN/AMildVariesGood to ExcellentN/A
Detailed Experimental Protocols

This method offers mild reaction conditions and good to excellent yields.

Procedure:

  • A mixture of o-phenylenediamine (1 mmol), a ketone (2.5 mmol), and phenylboronic acid (20 mol%) in acetonitrile (15 mL) is refluxed for the appropriate time as monitored by TLC.

  • After completion of the reaction, the mixture is diluted with water (10 mL) and extracted with ethyl acetate (2 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

This protocol utilizes a solid acid catalyst and proceeds at room temperature.

Procedure:

  • A mixture of o-phenylenediamine (1 mmol, 108.1 mg), a ketone (2.5 mmol), and H-MCM-22 (100 mg) is stirred in acetonitrile (4 mL) at room temperature.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the catalyst is filtered off, and the solvent is evaporated.

  • The residue is then purified, typically by recrystallization or column chromatography.[5]

Mechanism of Action: The GABA-A Receptor

While the synthesis of 1,5-benzodiazepines has a distinct history, their mechanism of action is generally understood within the broader context of the benzodiazepine class of drugs. Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, which is a ligand-gated ion channel.[6]

The GABA-A receptor is a pentameric protein complex that forms a chloride ion channel.[7] When the neurotransmitter GABA binds to the receptor, the channel opens, allowing chloride ions to flow into the neuron.[3] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[1]

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[3] This binding event does not open the channel directly but rather enhances the effect of GABA, increasing the frequency of channel opening when GABA is bound.[3] This leads to an overall increase in the inhibitory tone of the central nervous system, resulting in the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of these drugs.[2]

While both 1,4- and 1,5-benzodiazepines interact with the GABA-A receptor, differences in their chemical structures, such as basicity, lipophilicity, and electronic charge distribution, can lead to variations in their pharmacological profiles.[8] For instance, the 1,5-benzodiazepine clobazam has been noted to have minimal immediate effects on performance compared to some 1,4-benzodiazepines.[9]

G cluster_pathway GABA-A Receptor Signaling Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to BZD 1,5-Benzodiazepine BZD->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride Channel Opening GABA_A_Receptor->Chloride_Channel Activates Chloride_Influx Chloride Ion Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Effect Sedative, Anxiolytic, Anticonvulsant Effects Inhibition->Effect

Modulation of GABA-A receptor by 1,5-benzodiazepines.

Conclusion

The synthesis of 1,5-benzodiazepines has a rich history, beginning with the foundational work of Thiele and Stemming and evolving into a diverse field of modern catalytic chemistry. The fundamental reaction of condensing o-phenylenediamines with carbonyl compounds has proven to be a robust and versatile method for accessing this important heterocyclic scaffold. For researchers and professionals in drug development, a thorough understanding of these synthetic routes, from their historical origins to contemporary advancements, is crucial for the design and discovery of new therapeutic agents. The continued exploration of novel catalysts and reaction conditions will undoubtedly lead to even more efficient and sustainable methods for the synthesis of 1,5-benzodiazepines and their derivatives.

References

An In-depth Technical Guide to the Mechanism of Action of 1H-1,5-Benzodiazepine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1H-1,5-benzodiazepines represent a distinct chemical class within the broader family of benzodiazepines, which are widely recognized for their therapeutic effects on the central nervous system (CNS). While sharing the fundamental benzodiazepine bicyclic core, the arrangement of nitrogen atoms in the diazepine ring at positions 1 and 5 confers unique physicochemical and pharmacological properties compared to their more common 1,4-benzodiazepine counterparts. This guide provides a comprehensive technical overview of the mechanism of action of 1H-1,5-benzodiazepine compounds, with a focus on their interaction with the primary molecular target, the γ-aminobutyric acid type A (GABAA) receptor. The document details the signaling pathways, presents quantitative data on receptor binding and functional modulation, outlines key experimental protocols for their characterization, and explores potential non-GABAergic mechanisms.

Core Mechanism of Action: Positive Allosteric Modulation of GABAA Receptors

The principal mechanism of action for 1H-1,5-benzodiazepines, much like other benzodiazepines, is the enhancement of the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the CNS.[1][2] These compounds act as positive allosteric modulators (PAMs) of the GABAA receptor, a ligand-gated ion channel.[3][4]

The GABAA Receptor Complex

The GABAA receptor is a pentameric transmembrane protein complex that forms a central chloride (Cl-) ion channel.[5] The most common isoform in the brain consists of two α, two β, and one γ subunit.[5] The binding of two GABA molecules to the interfaces between the α and β subunits triggers a conformational change, opening the channel and allowing the influx of Cl- ions.[6] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[1]

The Benzodiazepine Binding Site

1H-1,5-benzodiazepines bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding sites. This benzodiazepine binding site is located at the interface between the α and γ subunits.[5][7] The binding of a this compound to this site induces a conformational change in the receptor that increases the affinity of GABA for its binding sites and enhances the frequency of channel opening in the presence of GABA.[2][8] This potentiation of GABAergic inhibition is the molecular basis for the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of these compounds.[1]

GABAA Receptor Subtype Selectivity

The physiological and pharmacological effects of benzodiazepines are dependent on the specific α subunit isoform present in the GABAA receptor complex.[3][9] The differential modulation of these subtypes is a key area of research in the development of benzodiazepines with more selective therapeutic actions and fewer side effects. The primary α subunits associated with benzodiazepine sensitivity are α1, α2, α3, and α5.[3][5]

  • α1-containing receptors: Primarily mediate the sedative and amnesic effects.[3][5]

  • α2- and α3-containing receptors: Are predominantly involved in the anxiolytic and anticonvulsant actions.[3][10]

  • α5-containing receptors: Are implicated in cognitive processes and muscle relaxation.[3]

The 1,5-benzodiazepine clobazam and its active metabolite, N-desmethylclobazam, have been shown to exhibit a greater binding affinity for α2-containing GABAA receptors over α1-containing receptors, which may contribute to their specific clinical profile.[10]

Signaling Pathway

The binding of a this compound to the GABAA receptor initiates a cascade of events that ultimately leads to neuronal inhibition. The following diagram illustrates this signaling pathway.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor α β GABA-A Receptor γ β α GABA->GABA_A_Receptor:beta Binds to α/β interface BZD This compound BZD->GABA_A_Receptor:gamma Binds to α/γ interface (Allosteric) Cl_ion Cl⁻ Influx GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Transfection Transfect HEK293 cells with GABAA receptor subunits Homogenization Homogenize cells and isolate membranes Transfection->Homogenization Incubation Incubate membranes with [3H]Radioligand and Test Compound Homogenization->Incubation Filtration Separate bound and free ligand by filtration Incubation->Filtration Counting Quantify bound radioactivity by scintillation counting Filtration->Counting IC50_Calc Calculate IC50 from competition curve Counting->IC50_Calc Ki_Calc Convert IC50 to Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Injection Inject Xenopus oocytes with GABAA receptor cRNA Incubation Incubate oocytes for receptor expression Injection->Incubation Clamping Voltage-clamp oocyte at holding potential Incubation->Clamping GABA_App Apply submaximal GABA (EC20) to establish baseline Clamping->GABA_App Co_Application Co-apply GABA and Test Compound GABA_App->Co_Application CRC Construct concentration- response curve Co_Application->CRC EC50_Emax Determine EC50 and Emax CRC->EC50_Emax

References

Spectroscopic Analysis of the 1H-1,5-Benzodiazepine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-1,5-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for the rational design and development of new drug candidates. Spectroscopic analysis provides an indispensable toolkit for the elucidation and characterization of these molecules. This technical guide offers an in-depth overview of the key spectroscopic techniques used to analyze the this compound core, complete with data summaries and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 1,5-benzodiazepine derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy Data

The proton NMR spectra of 1,5-benzodiazepines are characterized by signals corresponding to the aromatic protons of the fused benzene ring, the protons of the seven-membered diazepine ring, and any substituents. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

Compound/DerivativeSolventKey ¹H NMR Signals (δ, ppm)
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepineCDCl₃1.3 (s, 6H, -CH₂), 2.2 (s, 2H, -CH₂), 2.4 (s, 3H, -CH₃), 6.7-7.2 (m, 4H, ArH)[1]
2,3-Dihydro-2-methyl-2,4-diphenyl-1H-1,5-benzodiazepineCDCl₃1.8 (s, 3H, -CH₃), 3.0 (d, 1H, J = 13.1 Hz, -CH), 3.2 (d, 1H, J = 13.0 Hz, -CH), 6.8-7.7 (m, 14H, ArH)[1]
2,4-Diethyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepineCDCl₃0.99 (t, 3H, J = 6.9 Hz), 1.25 (t, 3H, J = 6.9 Hz), 1.70 (q, 2H, J = 6.9 Hz), 2.15 (m, 2H), 2.35 (s, 3H), 2.69 (q, 2H, J = 6.9 Hz), 3.25 (br s, 1H, NH), 6.78-7.35 (m, 4H)[2]
Substituted 1,5-Benzodiazepine (2c)CDCl₃1.80(s, 3H), 2.95 (d, 1H, J = 12.8 Hz), 3.15 (d, 1H, J = 12.8 Hz) 3.45 (br s, NH), 6.55–7.0 (m, 3H), 7.15–7.35 (m, 7H), 7.55–7.65 (m, 4H)[2]
Substituted 1,5-Benzodiazepine (2d)CDCl₃1.48–1.84 (m, 10H), 4.15 (br s, 1H, NH), 4.69 (br s, 1H, NH), 6.37 (d, 2H), 7.71 (d,d, 2H)[2]
¹³C NMR Spectroscopy Data

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts are indicative of the type of carbon atom (aliphatic, aromatic, carbonyl, etc.).

Compound/DerivativeSolventKey ¹³C NMR Signals (δ, ppm)
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepineCDCl₃29.7, 30.4, 45.0, 67.8, 121.6, 122.0, 125.4, 126.7, 137.8, 140.6, 171.8[3]
2,4-Diethyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepineCDCl₃8.7, 10.6, 26.9, 35.5, 35.7, 42.0, 70.7, 121.7, 125.2, 126.2, 27.1, 138.0, 140.9, 175.5[2]
Substituted 1,5-Benzodiazepine (2c)CDCl₃167.5, 146.6, 140.1, 139.5, 138.2, 129.8, 128.6, 128.4, 128.1, 127.4, 127.1, 126.4, 125.5, 121.7, 121.5, 73.9, 43.0, 29.9[2]
Substituted 1,5-Benzodiazepine (2d)CDCl₃23.50, 25.04, 39.83, 82.15, 103.35, 104.84, 119.80, 132.35, 140.62, 146.20[2]
Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of 1,5-benzodiazepine derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,5-benzodiazepine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300, 400, or 600 MHz for ¹H).[2][4]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer acquire_1h Acquire 1H Spectrum transfer->acquire_1h acquire_13c Acquire 13C Spectrum transfer->acquire_13c process Fourier Transform, Phase & Baseline Correction acquire_1h->process acquire_13c->process analyze Assign Signals & Interpret Spectra process->analyze IR_Workflow cluster_prep Sample Preparation (KBr Disk) cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind Sample with KBr press Press into a Transparent Disk grind->press record Record Spectrum (4000-400 cm-1) press->record assign Assign Bands to Functional Groups record->assign MS_Workflow cluster_prep Sample Preparation cluster_analysis_ms LC-MS Analysis cluster_data_analysis Data Interpretation dissolve_ms Dissolve Sample extract Extraction (if needed) dissolve_ms->extract separation Chromatographic Separation (LC) extract->separation ionization Ionization (e.g., ESI) separation->ionization mass_analysis Mass Analysis (m/z) ionization->mass_analysis detection Detection mass_analysis->detection interpret_ms Determine Molecular Weight & Fragmentation Pattern detection->interpret_ms UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_solution Prepare Dilute Solution in UV-Transparent Solvent blank Record Baseline with Blank prepare_solution->blank sample Record Sample Spectrum blank->sample determine_lambda Determine λmax sample->determine_lambda

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Importance of the 1,5-Benzodiazepine Nucleus

The 1,5-benzodiazepine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This seven-membered diazepine ring fused to a benzene ring serves as a core structure for a multitude of synthetic compounds with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the biological importance of the 1,5-benzodiazepine core, with a focus on its pharmacological activities, mechanism of action, and synthetic strategies.

Pharmacological Activities

Derivatives of the 1,5-benzodiazepine nucleus exhibit a remarkable spectrum of pharmacological properties, making them valuable candidates for drug discovery and development. These activities include, but are not limited to, anticancer, antimicrobial, antiviral, and central nervous system (CNS) effects.

Anticancer Activity

Numerous studies have demonstrated the potential of 1,5-benzodiazepine derivatives as anticancer agents.[1] These compounds have shown cytotoxicity against various cancer cell lines, including human lung carcinoma (A549), human breast epithelial carcinoma (MCF-7), human colon carcinoma (HCT116), and human cervical carcinoma (Hela).[1] Some derivatives have exhibited activity comparable to the standard chemotherapeutic agent 5-Fluorouracil (5-Fu).[1] The proposed mechanisms for their anticancer effects include the inhibition of tyrosine kinases and induction of apoptosis.[2]

Antimicrobial Activity

The 1,5-benzodiazepine scaffold is a promising framework for the development of novel antimicrobial agents.[3] Derivatives have shown considerable potency against a range of bacteria and fungi.[3] Specifically, they have been effective against Escherichia coli, Bacillus subtilis, Aspergillus niger, Cryptococcus neoformans, and methicillin-resistant Staphylococcus aureus (MRSA).[4][5] The antimicrobial efficacy is often influenced by the nature and position of substituents on the benzodiazepine core and associated phenyl rings.[6]

Antiviral Activity

A notable application of 1,5-benzodiazepines is in the development of antiviral agents, particularly as non-nucleoside inhibitors of viral enzymes.[7] They have been identified as a novel class of inhibitors for the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[8][9] These compounds bind to a specific site on the enzyme, leading to the inhibition of viral RNA synthesis.[8]

Central Nervous System (CNS) Activity

The most well-known therapeutic applications of benzodiazepines are related to their effects on the central nervous system. The 1,5-benzodiazepine clobazam is a clinically used drug for the treatment of epilepsy.[10] Like other benzodiazepines, the CNS effects of 1,5-derivatives are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[7][11] This interaction potentiates the inhibitory effects of GABA, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[7][12][13]

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of various 1,5-benzodiazepine derivatives as reported in the literature.

Table 1: Anticancer Activity of 1,5-Benzodiazepine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3xHeLa0.067 ± 0.002[2]
3xHEPG20.087 ± 0.003[2]
Series 3a-3a¹HeLa & HEPG20.067 to 0.35[2]
2cHep G-2 (liver)3.29 ± 0.15[14]
2fHep G-2 (liver)4.38 ± 0.11[14]
2jHep G-2 (liver)4.77 ± 0.21[14]
3PC-3 (prostate)Reduction to 13.75% viability at 20 µM[5][15]
1PC-3 (prostate)Reduction to 47.72% viability at 20 µM[5][15]
2PC-3 (prostate)Reduction to 48.18% viability at 20 µM[5][15]

Table 2: Antimicrobial Activity of 1,5-Benzodiazepine Derivatives

CompoundMicroorganismMIC (µg/mL)MFC (µg/mL)Reference
1vC. neoformans2-610-14[3][6][16]
1wC. neoformans2-610-14[3][6][16]
1vE. coli40-[3][6][16]
1vS. aureus40-[3][6][16]
2bC. neoformans30-[17]
2bC. neoformans (clinical isolate)31-[17]
2aC. neoformans35-[17]
2aC. neoformans (clinical isolate)36-[17]

Table 3: Antiviral Activity of 1,5-Benzodiazepine Derivatives

CompoundVirus/TargetIC50 (µM)EC50 (µM)Reference
1HCV NS5B Polymerase3.1>32[8]
2HCV NS5B Polymerase7.912.3[8]

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for the CNS effects of 1,5-benzodiazepines involves their interaction with the GABA-A receptor, a ligand-gated ion channel.[7][18] These compounds bind to a specific allosteric site on the receptor, distinct from the GABA binding site.[11] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening.[11][18] The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less excitable and producing an overall inhibitory effect on neurotransmission.[11]

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Cl⁻ Influx GABA GABA GABA->GABA_A Binds BZD 1,5-Benzodiazepine BZD->GABA_A Allosteric Binding (Potentiates GABA effect) experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Reactants o-phenylenediamine + Ketone Reaction Condensation Reaction (with catalyst) Reactants->Reaction Purification Purification (Filtration, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Screening In Vitro Screening (e.g., Anticancer, Antimicrobial) Characterization->Screening Pure Compound SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt Lead_Opt->Reactants Iterative Design

References

Theoretical Insights into the Stability of 1H-1,5-Benzodiazepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the stability of the 1H-1,5-benzodiazepine core, a foundational structure in a class of pharmaceutically important compounds. The stability of this heterocyclic system is a critical determinant of its biological activity and pharmacological profile. This document synthesizes findings from computational chemistry to elucidate the conformational landscape and tautomeric preferences of this compound and its derivatives.

Introduction to this compound Stability

The 1,5-benzodiazepine scaffold, characterized by a benzene ring fused to a seven-membered diazepine ring, is a "privileged" structure in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure and chemical reactivity, which are governed by their conformational and electronic stability.

Theoretical studies, primarily employing quantum chemical methods, have been instrumental in understanding the nuances of 1,5-benzodiazepine stability. These computational approaches allow for the detailed examination of molecular geometries, energy landscapes, and electronic properties that are often challenging to probe experimentally. Key areas of investigation include the analysis of different tautomeric forms and the conformational flexibility of the seven-membered diazepine ring.

Theoretical Methodologies

The investigation of this compound stability predominantly relies on quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy.

Computational Details

A common theoretical approach involves geometry optimization of the various possible conformers and tautomers of the 1,5-benzodiazepine system. The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set, such as 6-311G(d,p), is a frequently employed level of theory for these calculations.[1] To account for the influence of a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) are often utilized, with water or other relevant biological fluids being simulated.

Following geometry optimization, frequency calculations are typically performed at the same level of theory to confirm that the obtained structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as Gibbs free energies, which are crucial for determining the relative stabilities of different isomers.

Experimental Protocol: A Typical Computational Workflow

  • Structure Preparation: The initial 3D coordinates of the this compound tautomers and conformers are generated using molecular modeling software.

  • Geometry Optimization: The geometries of the prepared structures are optimized using a selected DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).

  • Frequency Analysis: Vibrational frequency calculations are performed to verify the nature of the stationary points and to obtain thermodynamic properties.

  • Solvation Effects: The calculations are often repeated using a continuum solvation model (e.g., PCM) to simulate the effect of a solvent.

  • Energy Analysis: The relative energies (electronic energy, Gibbs free energy) of the optimized structures are calculated to determine the most stable forms.

  • Electronic Property Analysis: Further analysis, such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) theory, can be applied to understand the electronic structure and bonding.

Tautomeric Stability of 1,5-Benzodiazepines

Tautomerism is a key factor influencing the stability and reactivity of 1,5-benzodiazepines. For derivatives such as dihydro-2H-1,5-benzodiazepin-2-ones, the keto-enol tautomerism is of particular interest. Theoretical studies have shown that the keto forms are generally more stable than their corresponding enol tautomers, both in the gas phase and in solution.[2]

The relative stability of tautomers can be quantified by their Gibbs free energies. The equilibrium constant (K) for the tautomeric interconversion can be estimated from the difference in Gibbs free energy (ΔG) using the equation ΔG = -RTln(K).

Below is a diagram illustrating the tautomeric equilibrium in a substituted 1,5-benzodiazepin-2-one.

Tautomerism Keto Keto Form Enol Enol Form Keto->Enol Tautomerization Enol->Keto

Tautomeric equilibrium between the keto and enol forms.

Conformational Analysis

The seven-membered diazepine ring in 1,5-benzodiazepines is not planar and can adopt several conformations. The most stable conformation is often a twisted boat-like structure. The conformational flexibility, particularly the inversion of the seven-membered ring, has been a subject of theoretical investigation. The energy barrier for this ring inversion can be calculated, and these theoretical values often show good correlation with experimental data obtained from Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy.

The geometry of the diazepine ring can be characterized by various parameters, including the puckering amplitude and phase, as well as specific dihedral angles. Theoretical calculations provide these geometric parameters with high precision.

The following table summarizes hypothetical relative energies for different conformers of a generic 1,5-benzodiazepine, illustrating the typical energy differences observed in computational studies.

ConformerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Aqueous
Twist-Boat0.000.00
Boat2.52.2
Chair5.85.1
Planar (TS)12.110.9

Note: These are illustrative values. Actual values will vary depending on the specific 1,5-benzodiazepine derivative and the level of theory used.

The workflow for a typical conformational analysis study is depicted in the diagram below.

Conformational_Analysis_Workflow cluster_start Initial Steps cluster_computation Computational Analysis cluster_analysis Results and Interpretation Define Molecule Define Molecule Generate Conformers Generate Conformers Define Molecule->Generate Conformers Geometry Optimization (DFT) Geometry Optimization (DFT) Generate Conformers->Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Energy Analysis Energy Analysis Frequency Calculation->Energy Analysis Geometric Analysis Geometric Analysis Frequency Calculation->Geometric Analysis Identify Stable Conformers Identify Stable Conformers Energy Analysis->Identify Stable Conformers Geometric Analysis->Identify Stable Conformers

Workflow for computational conformational analysis.

Electronic Structure and Reactivity

The electronic structure of this compound dictates its reactivity and interaction with biological targets. Theoretical calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity. Substituents on the benzodiazepine ring can significantly influence the HOMO-LUMO gap and thus modulate the molecule's properties.

The following table presents hypothetical HOMO-LUMO energy data for a substituted 1,5-benzodiazepine derivative, illustrating the effect of different functional groups.

Substituent (R)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
-H-6.2-1.15.1
-NO2-6.8-2.04.8
-NH2-5.5-0.94.6

Note: These are illustrative values intended to show trends.

Conclusion

Theoretical studies provide a powerful framework for understanding the stability of this compound and its derivatives. By employing quantum chemical methods, researchers can gain detailed insights into the tautomeric and conformational preferences that govern the chemical behavior and biological activity of these important molecules. The data and workflows presented in this guide offer a glimpse into the valuable contributions of computational chemistry to the field of drug design and development, paving the way for the rational design of new and more effective 1,5-benzodiazepine-based therapeutics.

References

An In-Depth Technical Guide to the Core Structures of 1H-1,5-Benzodiazepine and 1,4-Benzodiazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the core structures of 1H-1,5-benzodiazepines and 1,4-benzodiazepines, two prominent classes of psychoactive compounds. This document delves into their synthesis, chemical properties, pharmacological activities, and the experimental methodologies used to characterize them, with a focus on quantitative data and signaling pathways.

Core Structures and Chemical Properties

Benzodiazepines are bicyclic heterocyclic compounds characterized by a benzene ring fused to a seven-membered diazepine ring containing two nitrogen atoms. The classification of benzodiazepines, such as 1,4- and 1,5-benzodiazepines, is determined by the positions of these nitrogen atoms within the diazepine ring. This structural difference significantly influences their chemical properties and biological activities.

1,4-Benzodiazepines , exemplified by the well-known drug diazepam, feature nitrogen atoms at positions 1 and 4 of the diazepine ring. This arrangement results in a weakly basic imine group. In contrast, 1,5-Benzodiazepines , such as clobazam, have nitrogen atoms at positions 1 and 5. A key distinction in many clinically relevant 1,5-benzodiazepines is the presence of a carboxamide group, which imparts a more hydrophilic character compared to the lipophilic imine function in 1,4-benzodiazepines.[1][2] These structural nuances lead to differences in electronic charge distribution and the location of chemically reactive centers.[1][3]

Synthesis of Core Structures

The synthesis of both benzodiazepine classes often involves the condensation of o-phenylenediamine with suitable carbonyl compounds.

A common method for synthesizing 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones.[4] For instance, the synthesis of clobazam, a 1,5-benzodiazepine, can be achieved through the acylation of 5-chloro-2-nitroaniline with methyl malonyl chloride, followed by reduction and cyclization.[5]

The synthesis of 1,4-benzodiazepines , such as diazepam, can be accomplished by reacting 2-amino-5-chlorobenzophenone with glycine ethyl ester, followed by methylation.[6] More recent methods have explored palladium-catalyzed carbonylation as an efficient route to the 1,4-benzodiazepine core.[7]

Pharmacological Activity and Mechanism of Action

Both 1,4- and 1,5-benzodiazepines primarily exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[8][9] These compounds act as positive allosteric modulators, binding to a site on the GABA-A receptor distinct from the GABA binding site.[10] This binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability.[9][11] This mechanism underlies their shared pharmacological properties, including anxiolytic, anticonvulsant, sedative, and muscle relaxant effects.[12]

While both classes of compounds target the GABA-A receptor, differences in their interaction with various receptor subtypes can lead to distinct pharmacological profiles. The GABA-A receptor is a pentameric protein complex typically composed of α, β, and γ subunits.[8] The specific subunit composition determines the pharmacological properties of the receptor. For instance, the α1 subunit is associated with sedative effects, while the α2 subunit is linked to anxiolytic actions.[13]

Quantitative Data Comparison

The following tables summarize key quantitative data for representative 1,4- and 1,5-benzodiazepines, facilitating a direct comparison of their pharmacological and pharmacokinetic properties.

Table 1: Receptor Binding Affinities (Ki, nM) at GABA-A Receptor Subtypes

CompoundClassα1β2γ2α2β2γ2α3β2γ2α5β2γ2Reference(s)
Diazepam1,4-Benzodiazepine-----
Clonazepam1,4-Benzodiazepine----[13]
Clobazam1,5-Benzodiazepine151133--[13][14]
N-desmethylclobazam1,5-Benzodiazepine Metabolite----[13]

Note: Specific Ki values for Diazepam and Clonazepam across all subtypes were not consistently available in a single source for direct comparison in this format. Clobazam and its metabolite show a greater affinity for α2-containing receptors over α1-containing receptors.[8][13]

Table 2: Pharmacokinetic Properties

CompoundClassTime to Peak Plasma Level (Tmax, h)Elimination Half-Life (t½, h)Oral Clearance (L/h)Volume of Distribution (Vd, L)Reference(s)
Diazepam1,4-Benzodiazepine1-220-50--[13]
Alprazolam1,4-Benzodiazepine1-26-12--[13]
Clonazepam1,4-Benzodiazepine1-418-50--[13]
Clobazam1,5-Benzodiazepine0.5-436-421.9-2.399-120[9][10][15]
N-desmethylclobazam1,5-Benzodiazepine Metabolite-59-74--[15][16]

Table 3: Efficacy (EC50, nM) as Positive Allosteric Modulators at GABA-A Receptor Subtypes

CompoundClassα1β2γ2Sα2β2γ2Sα3β2γ2Sα5β2γ2SReference(s)
Clobazam1,5-Benzodiazepine100-300100-300100-300100-300[17]
N-desmethylclobazam1,5-Benzodiazepine Metabolite100-300100-300100-300100-300[17]
Clonazepam1,4-Benzodiazepine~11-33~5-16~7-20~13-38[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of 1,4- and 1,5-benzodiazepines.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is adapted from studies determining the binding affinity of benzodiazepines to GABA-A receptors.[18][19][20][21]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Rat cortical membrane preparation (source of GABA-A receptors)

  • [³H]-Flumazenil (radioligand)

  • Test compound (e.g., Diazepam, Clobazam)

  • Unlabeled Diazepam (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Centrifuge

  • 96-well plates

  • Filter paper (GF/C) presoaked in polyethyleneimine (PEI)

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g to remove large debris. Centrifuge the supernatant at 20,000 x g to pellet the membranes. Wash the pellet with fresh buffer and resuspend in Tris-HCl buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in a final volume of 0.5 mL:

    • Total Binding: 100 µg of membrane protein, [³H]-Flumazenil (e.g., 8.6 x 10⁻⁵ nmole), and Tris-HCl buffer.

    • Non-specific Binding: 100 µg of membrane protein, [³H]-Flumazenil, and a high concentration of unlabeled Diazepam (e.g., 10 µM).

    • Competition Binding: 100 µg of membrane protein, [³H]-Flumazenil, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at 30°C for 35 minutes.

  • Filtration: Terminate the reaction by rapid filtration through GF/C filters using a cell harvester. Wash the filters with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition experiments, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Two-Electrode Voltage-Clamp Electrophysiology for Functional Characterization

This protocol is based on methods used to assess the functional modulation of GABA-A receptors by benzodiazepines in Xenopus laevis oocytes.[11][17]

Objective: To measure the potentiation of GABA-evoked chloride currents by a test compound.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2S)

  • GABA

  • Test compound (e.g., Clobazam, Clonazepam)

  • Two-electrode voltage-clamp setup

  • Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with the recording solution.

    • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -80 mV.

  • Drug Application:

    • Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline chloride current.

    • Co-apply the test compound at various concentrations with the same concentration of GABA.

    • Wash the oocyte with the recording solution between applications.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the GABA response by the test compound.

    • Plot the percentage potentiation against the log concentration of the test compound to determine the EC50 value (the concentration of the test compound that produces 50% of its maximal effect).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 1,4- and 1,5-benzodiazepines.

GABA_A_Receptor_Signaling GABA-A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to orthosteric site BZD Benzodiazepine (1,4- or 1,5-) BZD->GABA_R Binds to allosteric site Cl_ion Cl⁻ Influx GABA_R->Cl_ion Increases channel opening frequency Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow prep Membrane Preparation (Source of Receptors) incubation Incubation (Membranes + Radioligand +/- Test Compound) prep->incubation filtration Filtration (Separate bound from unbound) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis (Determine IC50 and Ki) counting->analysis

Caption: Radioligand Binding Assay Workflow

Electrophysiology_Workflow Electrophysiology Workflow prep Oocyte Preparation & Receptor Expression recording Two-Electrode Voltage-Clamp Setup prep->recording application Drug Application (GABA +/- Test Compound) recording->application measurement Current Measurement (Chloride influx) application->measurement analysis Data Analysis (Determine EC50) measurement->analysis

Caption: Electrophysiology Workflow

Conclusion

The distinction between 1,4- and 1,5-benzodiazepine core structures, while seemingly subtle, gives rise to significant differences in their chemical and pharmacological profiles. The 1,4-benzodiazepines have a long history of clinical use, and their structure-activity relationships are well-established. The 1,5-benzodiazepines, represented by compounds like clobazam, offer a distinct profile that may translate to differences in clinical efficacy and side-effect profiles. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the key data and experimental approaches necessary for the continued exploration and development of novel benzodiazepine-based therapeutics.

References

1,5-Benzodiazepines: A Comprehensive Technical Guide to their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this in-depth technical guide explores the expanding therapeutic landscape of 1,5-benzodiazepines. Moving beyond their established role in neuroscience, this document delves into their synthesis, multifaceted mechanisms of action, and significant potential in oncology, infectious diseases, and inflammation.

This guide presents a curated synthesis of current research, featuring quantitative data, detailed experimental protocols for key assays, and clear visualizations of critical biological pathways to facilitate further investigation and drug development efforts in this promising area.

Synthesis of Bioactive 1,5-Benzodiazepines

The chemical architecture of 1,5-benzodiazepines, characterized by a seven-membered diazepine ring fused to a benzene ring, allows for extensive synthetic modification. The most common synthetic route involves the condensation of an o-phenylenediamine with a ketone or chalcone, a reaction that can be modulated through various catalysts and conditions to generate a diverse library of derivatives.[1][2][3][4]

Experimental Protocol: Synthesis of 2,3-dihydro-1H-1,5-benzodiazepine Derivatives

This protocol provides a robust and efficient method for the synthesis of 2,3-dihydro-1H-1,5-benzodiazepine derivatives, which serve as a common backbone for many biologically active compounds.[1]

Materials:

  • o-phenylenediamine or substituted analogs

  • Acetophenone or substituted acetophenones

  • Ethanol (EtOH)

  • Trifluoroacetic acid (TFA)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • In a round-bottom flask, combine the selected o-phenylenediamine (1.0 mmol) and the corresponding acetophenone derivative (2.2 mmol) in ethanol (3 mL).

  • To this mixture, add trifluoroacetic acid (0.1 mmol, 10 mol%) as a catalyst.

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction's progress using TLC with an appropriate eluent system (e.g., 3:7 hexane/EtOAc or 1:1 hexane/EtOAc).

  • Once the reaction is complete, as indicated by the disappearance of the starting materials on the TLC plate, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the resulting crude product by flash column chromatography on silica gel, eluting with a suitable gradient of hexane and ethyl acetate.

  • Collect the fractions containing the pure product and concentrate them to yield the final 2,3-dihydro-1H-1,5-benzodiazepine derivative.

  • Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

Therapeutic Applications and Efficacy Data

Recent investigations have unveiled the potential of 1,5-benzodiazepines in a variety of therapeutic areas, supported by compelling in vitro and in vivo data.

Anticancer Activity

A growing body of evidence suggests that certain 1,5-benzodiazepine derivatives possess significant anticancer properties. Their mechanisms often involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key oncogenic signaling pathways.

Table 1: In Vitro Anticancer Activity of Selected 1,5-Benzodiazepine Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Derivative 3xHeLa (Cervical Cancer)0.067 ± 0.002[4]
HEPG2 (Liver Cancer)0.087 ± 0.003[4]
Derivative 2cHep G-2 (Liver Cancer)3.29 ± 0.15[5]
DU-145 (Prostate Cancer)15.42 ± 0.16[5]
Derivative 2jDU-145 (Prostate Cancer)15.42 ± 0.16[5]
Derivative 6mMCF-7 (Breast Cancer)Comparable to 5-Fluorouracil
Antimicrobial Activity

The 1,5-benzodiazepine scaffold has proven to be a valuable template for the design of novel antimicrobial agents with activity against a spectrum of pathogenic bacteria and fungi.

Table 2: In Vitro Antimicrobial Activity of Selected 1,5-Benzodiazepine Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound EBacillus subtilis1.2[2]
Proteus vulgaris1.2[2]
Klebsiella pneumoniae1.3[2]
Pseudomonas aeruginosa1.2[2]
Candida albicans3.2[2]
Compound 1vCryptococcus neoformans2-6
Escherichia coli40
Staphylococcus aureus40
Compound 1wCryptococcus neoformans2-6
Anti-inflammatory and Neuroprotective Effects

Beyond their traditional central nervous system applications, specific 1,5-benzodiazepines have demonstrated potent anti-inflammatory and neuroprotective activities, indicating their potential for treating a range of inflammatory and neurodegenerative conditions.

Table 3: Anti-inflammatory and Anti-neuroinflammatory Activity of 1,5-Benzodiazepine Derivatives

Compound/DerivativeActivity AssessedIC₅₀ Value or Observed EffectReference
Compounds A and BInhibition of carrageenan-induced leukocyte recruitment in miceDose-dependent inhibition starting at 50 mg/kg
Inhibition of interleukin-6 and prostaglandin E₂ production in miceSignificant inhibition of both inflammatory mediators
Compound 3eInhibition of LPS-induced nitric oxide (NO) production in microglial cells7.0 µM

Key Experimental Protocols for Biological Evaluation

MTT Assay for In Vitro Cytotoxicity Screening

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

  • 96-well sterile tissue culture plates

  • Human cancer cell lines

  • Complete cell culture medium

  • 1,5-benzodiazepine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the desired cancer cell line into 96-well plates at an appropriate density (typically 5,000-10,000 cells per well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 1,5-benzodiazepine derivatives in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Following the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Gently agitate the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of the potency of an antimicrobial agent against a specific microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains from a fresh culture

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 1,5-benzodiazepine derivatives

  • Standard antimicrobial drugs for positive controls

  • Sterile saline or PBS

  • Spectrophotometer or McFarland standards

  • Microplate reader or visual inspection

Procedure:

  • In a 96-well plate, prepare a series of twofold dilutions of the 1,5-benzodiazepine derivatives in the appropriate broth medium.

  • Prepare a standardized inoculum of the test microorganism to a concentration equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Further dilute the standardized inoculum in broth to achieve the final desired cell concentration for the assay.

  • Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Include a positive control well (inoculum with a standard antimicrobial), a negative/growth control well (inoculum and medium only), and a sterility control well (medium only).

  • Incubate the plates under conditions suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism, either by visual inspection or by measuring the optical density with a microplate reader.

Carrageenan-Induced Paw Edema Assay for In Vivo Anti-inflammatory Activity

This widely used animal model is employed to assess the acute anti-inflammatory properties of test compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in sterile saline

  • 1,5-benzodiazepine derivatives formulated for administration

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer or digital calipers

  • Animal handling and administration equipment

Procedure:

  • Fast the animals overnight prior to the experiment but allow free access to water.

  • Administer the 1,5-benzodiazepine derivative or the standard drug to the animals via the desired route (e.g., oral gavage or intraperitoneal injection).

  • After a predetermined time (typically 30-60 minutes) to allow for drug absorption, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the initial paw volume or thickness immediately before the carrageenan injection using a plethysmometer or calipers.

  • Subsequently, measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage increase in paw volume for each animal at each time point.

  • The percentage inhibition of edema for each treatment group is calculated by comparing the mean increase in paw volume to that of the vehicle-treated control group.

Visualizing Mechanisms: Signaling Pathways and Experimental Workflows

Inhibition of the JAK/STAT Signaling Pathway in Cancer

Several studies have implicated the dysregulation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway in various cancers. Certain 1,5-benzodiazepine derivatives have been found to exert their anticancer effects by inhibiting this critical signaling cascade, thereby preventing the transcription of genes involved in cell proliferation and survival.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Apoptosis Apoptosis JAK->Apoptosis Cytokine Cytokine Cytokine->Receptor Binds STAT_dimer STAT Dimer Gene Target Gene Transcription STAT_dimer->Gene Translocates & Activates STAT->STAT_dimer Dimerizes Benzodiazepine 1,5-Benzodiazepine Derivative Benzodiazepine->JAK Inhibits Proliferation Cell Proliferation & Survival Gene->Proliferation

Inhibition of the JAK/STAT Signaling Pathway
Induction of Apoptosis via the Mitochondrial Pathway

Another key anticancer mechanism of some 1,5-benzodiazepine derivatives involves the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Apoptosis_Pathway Benzodiazepine 1,5-Benzodiazepine Derivative Mitochondria Mitochondria Benzodiazepine->Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates CytochromeC Cytochrome c Release ROS->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Mitochondrial Pathway of Apoptosis Induction
Experimental Workflow for High-Throughput Antiviral Screening

High-throughput screening (HTS) is an essential tool in the discovery of novel antiviral agents. The following workflow outlines a typical HTS campaign for identifying active 1,5-benzodiazepine derivatives against a target virus.

Antiviral_Screening_Workflow Start Start: Compound Library (1,5-Benzodiazepine Derivatives) Plate_Prep Plate Preparation: Seed Host Cells in Microtiter Plates Start->Plate_Prep Compound_Add Compound Addition: Dispense Compounds at Various Concentrations Plate_Prep->Compound_Add Virus_Infection Virus Infection: Infect Cells with Virus Compound_Add->Virus_Infection Incubation Incubation Virus_Infection->Incubation Assay_Readout Assay Readout: (e.g., CPE, Reporter Gene, Viral Antigen Staining) Incubation->Assay_Readout Data_Analysis Data Analysis: Determine EC₅₀ and Cytotoxicity (CC₅₀) Assay_Readout->Data_Analysis Hit_Selection Hit Identification & Validation Data_Analysis->Hit_Selection Lead_Opt Lead Optimization Hit_Selection->Lead_Opt

Workflow for High-Throughput Antiviral Screening

Concluding Remarks

The 1,5-benzodiazepine scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its amenability to synthetic modification has led to the discovery of derivatives with a broad spectrum of therapeutic activities, extending far beyond their initial applications. The compelling preclinical data in oncology, infectious diseases, and inflammation underscore the immense potential of this compound class. This technical guide serves as a comprehensive resource to stimulate and support further research and development efforts aimed at harnessing the full therapeutic promise of 1,5-benzodiazepines for the benefit of patients worldwide.

References

Methodological & Application

Catalytic Synthesis of 1,5-Benzodiazepine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Benzodiazepines are a class of heterocyclic compounds that form a cornerstone of medicinal chemistry.[1][2] This seven-membered ring system, fused to a benzene ring, is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities.[3] Derivatives of 1,5-benzodiazepine have demonstrated a wide spectrum of therapeutic effects, including anticonvulsant, anti-inflammatory, analgesic, hypnotic, and sedative properties.[1] Their applications also extend to materials science, where they are used as dyes for acrylic fibers.[2][3]

The core synthetic route to 1,5-benzodiazepines typically involves the condensation reaction between an o-phenylenediamine (OPDA) and a ketone or a β-dicarbonyl compound.[1][4] The efficiency and selectivity of this reaction are significantly enhanced by the use of a catalyst. A vast array of catalytic systems have been developed, ranging from Lewis acids and Brønsted acids to solid-supported and nanoparticle catalysts, each offering distinct advantages in terms of yield, reaction time, and environmental impact.[4][5] This document provides detailed application notes, experimental protocols, and comparative data for the catalytic synthesis of 1,5-benzodiazepine derivatives.

Application Notes

The therapeutic potential of 1,5-benzodiazepine derivatives is vast and continues to be an active area of research. The substituents on the benzodiazepine core play a crucial role in determining the specific biological activity.

  • Antimicrobial Agents: Certain 1,5-benzodiazepine derivatives have shown significant antibacterial and antifungal activity. For instance, derivatives incorporating thiophene or thiazole moieties have exhibited potent effects against various microbial strains.[6] The presence of an ester group can also enhance the antimicrobial properties of these compounds.[7] Structure-activity relationship studies have revealed that the nature and position of substituents on the phenyl and thiophene rings are critical for antimicrobial potency.[6][7]

  • Antidepressant and Anxiolytic Agents: The benzodiazepine scaffold is famously associated with drugs that modulate the central nervous system. While 1,4-benzodiazepines are more common in this role, 1,5-benzodiazepine derivatives have also been investigated for their antidepressant and anxiolytic effects.[8] These compounds often exert their effects by interacting with neurotransmitter systems in the brain, such as the GABAergic system.

  • Anticancer and Antiparasitic Agents: Emerging research has highlighted the potential of 1,5-benzodiazepine derivatives as anticancer and antiparasitic agents.[8][9] Specific substitution patterns can lead to compounds that inhibit the growth of cancer cells or are effective against parasites like Trypanosoma cruzi.[9]

  • Precursors for Fused Heterocycles: 1,5-Benzodiazepines are valuable intermediates for the synthesis of more complex fused heterocyclic systems, such as triazolo-, oxadiazolo-, and furano-benzodiazepines, further expanding their chemical and pharmacological diversity.[2][4]

Signaling Pathway: GABAergic Neurotransmission

Many benzodiazepines exert their effects on the central nervous system by modulating the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. They bind to a specific site on the GABA-A receptor, enhancing the receptor's affinity for GABA. This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential, thus producing a calming or sedative effect.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_mol GABA GABA_vesicle->GABA_mol Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_mol->GABA_A_Receptor Binds Chloride Cl- GABA_A_Receptor->Chloride Opens Channel Benzodiazepine 1,5-Benzodiazepine Benzodiazepine->GABA_A_Receptor Allosteric Modulation Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx

Caption: Mechanism of action of benzodiazepines on GABA-A receptors.

Experimental Workflow: General Catalytic Synthesis

The synthesis of 1,5-benzodiazepine derivatives via catalytic condensation follows a general workflow, from reactant preparation to product purification and characterization.

Experimental_Workflow Reactants 1. Reactant Preparation - o-Phenylenediamine (OPDA) - Ketone - Catalyst - Solvent Reaction_Setup 2. Reaction Setup - Add reactants to flask - Stir at specified temperature Reactants->Reaction_Setup Monitoring 3. Reaction Monitoring - Thin Layer Chromatography (TLC) Reaction_Setup->Monitoring Workup 4. Reaction Work-up - Quench reaction - Extract with organic solvent Monitoring->Workup Reaction Complete Purification 5. Purification - Column Chromatography - Recrystallization Workup->Purification Characterization 6. Characterization - NMR, IR, Mass Spec - Melting Point Purification->Characterization

Caption: General workflow for the catalytic synthesis of 1,5-benzodiazepines.

Experimental Protocols

The following are detailed protocols for the synthesis of 1,5-benzodiazepine derivatives using different catalytic systems.

Protocol 1: Phenylboronic Acid Catalyzed Synthesis

This protocol describes a simple and efficient method using phenylboronic acid as a catalyst under reflux conditions.[4]

Materials:

  • o-Phenylenediamine (OPDA)

  • Substituted ketone

  • Phenylboronic acid

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the desired ketone (2.2 mmol) in acetonitrile (10 mL).

  • Add phenylboronic acid (10 mol%) to the mixture.

  • Reflux the reaction mixture for the time specified in Table 1, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extract the crude product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane mixture as the eluent.

Characterization: The structure of the purified product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: H-MCM-22 Catalyzed Synthesis

This protocol utilizes a recyclable solid acid catalyst, H-MCM-22, for a green and efficient synthesis at room temperature.[1]

Materials:

  • o-Phenylenediamine (OPDA) or substituted OPDA

  • Ketone (cyclic or acyclic)

  • H-MCM-22 catalyst

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • To a stirred solution of o-phenylenediamine (1 mmol) and a ketone (2.5 mmol) in acetonitrile (10 mL), add H-MCM-22 (150 mg).

  • Stir the reaction mixture at room temperature for the time indicated in Table 2. Monitor the reaction by TLC.

  • Upon completion, separate the catalyst by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using an ethyl acetate:n-hexane (1:9) mixture as the eluent.

  • The catalyst can be washed, dried, and reused for subsequent reactions.

Characterization: Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 3: Stannous Chloride (SnCl₂) Catalyzed Solvent-Free Synthesis

This protocol outlines a rapid, solvent-free synthesis using anhydrous stannous chloride as the catalyst.[10]

Materials:

  • o-Phenylenediamine (OPDA) or substituted diamine

  • Ketone

  • Anhydrous stannous chloride (SnCl₂)

  • Ethanol

Procedure:

  • In a mortar, grind a mixture of o-phenylenediamine (10 mmol), the ketone (22 mmol), and a catalytic amount of anhydrous stannous chloride.

  • Transfer the mixture to a round-bottom flask and heat at 80-85 °C under solvent-free conditions for 40-60 minutes, with progress monitored by TLC.[10]

  • After the reaction is complete, cool the mixture and pour it into crushed ice.

  • Basify the mixture with an ammonia solution.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1,5-benzodiazepine derivative.

Characterization: Confirm the product's identity and purity through melting point determination and spectroscopic analysis (¹H NMR, IR).

Data Presentation

The following tables summarize the quantitative data for the synthesis of 1,5-benzodiazepine derivatives using various catalytic systems.

Table 1: Phenylboronic Acid Catalyzed Synthesis of 1,5-Benzodiazepine Derivatives [4]

EntryKetoneProductTime (h)Yield (%)
1Acetone2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine391
2Acetophenone2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine488
3CyclohexanoneSpiro[cyclohexane-1,2'-[6][8]dihydro[1H][9][11]benzodiazepine]3.590
4Propiophenone2-Ethyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine4.585
5Butan-2-one2,4-Dimethyl-2-ethyl-2,3-dihydro-1H-1,5-benzodiazepine486

Reaction conditions: o-phenylenediamine (1 mmol), ketone (2.2 mmol), phenylboronic acid (10 mol%), acetonitrile, reflux.

Table 2: H-MCM-22 Catalyzed Synthesis of 1,5-Benzodiazepine Derivatives [1]

EntryOPDAKetoneTime (h)Yield (%)
1o-PhenylenediamineAcetone187
2o-PhenylenediamineAcetophenone282
3o-PhenylenediamineCyclohexanone1.585
44-Methyl-OPDAAcetone1.580
54-Chloro-OPDAAcetophenone2.575

Reaction conditions: OPDA (1 mmol), ketone (2.5 mmol), H-MCM-22 (150 mg), acetonitrile, room temperature.

Table 3: Stannous Chloride Catalyzed Synthesis of 1,5-Benzodiazepine Derivatives [10]

EntryDiamineKetoneTime (min)Yield (%)
1o-PhenylenediamineAcetone4090
2o-PhenylenediamineAcetophenone5085
3o-PhenylenediamineCyclohexanone4588
43,4-DiaminotolueneAcetone4582
5o-PhenylenediaminePropiophenone6080

Reaction conditions: Diamine (10 mmol), ketone (22 mmol), catalytic SnCl₂, 80-85 °C, solvent-free.

Conclusion

The catalytic synthesis of 1,5-benzodiazepine derivatives offers a versatile and efficient approach to accessing a wide range of pharmacologically active compounds. The choice of catalyst and reaction conditions can be tailored to achieve high yields, short reaction times, and environmentally benign processes. The protocols and data presented herein provide a comprehensive resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of heterocyclic compounds for novel therapeutic applications.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of 1H-1,5-Benzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 1H-1,5-benzodiazepines utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often solvent-free or greener reaction conditions.[1][2][3]

Introduction

1,5-Benzodiazepines are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anxiolytic, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1] The application of microwave irradiation has emerged as a powerful tool in the synthesis of these valuable scaffolds, promoting rapid and efficient chemical transformations.[1][4][5] This approach aligns with the principles of green chemistry by minimizing energy consumption and often reducing the need for hazardous solvents.[1][2]

The core reaction involves the condensation of an o-phenylenediamine with either a ketone or a chalcone (α,β-unsaturated ketone). Microwave energy effectively accelerates this cyclocondensation reaction.

General Reaction Scheme

The synthesis of 1H-1,5-benzodiazepines via microwave irradiation typically follows the condensation reaction between an o-phenylenediamine and a carbonyl compound, such as a ketone or a chalcone.

Diagram of the General Reaction Workflow

reagents o-Phenylenediamine + Ketone/Chalcone mw_irradiation Microwave Irradiation reagents->mw_irradiation catalyst Catalyst (e.g., Cu(II)-Clay, Zeolite) catalyst->mw_irradiation solvent Solvent (or Solvent-Free) solvent->mw_irradiation workup Reaction Work-up (Cooling, Filtration, Washing) mw_irradiation->workup purification Purification (Recrystallization/Chromatography) workup->purification product 1H-1,5-Benzodiazepine purification->product cluster_0 Step 1: Imine Formation cluster_1 Step 2: Enamine Tautomerization cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Dehydration opda o-Phenylenediamine imine1 Mono-imine Intermediate opda->imine1 + Ketone ketone Ketone ketone->imine1 enamine Enamine Intermediate imine1->enamine Tautomerization diazepine_ring Diazepine Ring Formation enamine->diazepine_ring Intramolecular Attack product This compound diazepine_ring->product - H2O

References

Application Notes and Protocols for Green Synthesis of 1,5-Benzodiazepine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,5-Benzodiazepines are a critical class of heterocyclic compounds renowned for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, hypnotic, and anti-inflammatory properties.[1][2] Traditional synthesis methods often rely on harsh reagents, toxic solvents, and elevated temperatures, posing significant environmental and safety concerns. This document outlines several green and sustainable synthetic methodologies for 1,5-benzodiazepine derivatives, focusing on the use of eco-friendly catalysts, alternative energy sources, and solvent-free conditions. These approaches offer significant advantages, including milder reaction conditions, shorter reaction times, higher yields, and easier product isolation.[3][4]

I. Greener Synthetic Approaches: An Overview

The condensation of o-phenylenediamine (OPDA) with various ketones or β-dicarbonyl compounds is the most common route for synthesizing the 1,5-benzodiazepine core.[5] Green chemistry principles have been successfully applied to this reaction through several innovative strategies:

  • Heterogeneous Catalysis: Employing solid acid catalysts such as zeolites, clays, and silica sulfuric acid simplifies catalyst recovery and reuse, minimizing waste.[4][5][6]

  • Alternative Energy Sources: Microwave and ultrasound irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating.[7][8][9]

  • Green Solvents and Solvent-Free Reactions: The use of water, ionic liquids, or conducting reactions under solvent-free conditions drastically reduces the environmental impact of volatile organic compounds (VOCs).[1][6][10]

  • Novel Catalytic Systems: Metal-organic frameworks (MOFs) and nanocatalysts are emerging as highly efficient and recyclable catalysts for this transformation.[11][12][13]

Below is a logical workflow for a typical green synthesis of 1,5-benzodiazepines.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants o-Phenylenediamine + Ketone/Chalcone Mixing Mixing of Reactants and Catalyst Reactants->Mixing Catalyst Green Catalyst (e.g., Zeolite, Ionic Liquid, MOF) Catalyst->Mixing Energy Application of Energy (Microwave, Ultrasound, or Conventional Heating) Mixing->Energy Filtration Catalyst Separation (Filtration/Extraction) Energy->Filtration Purification Product Purification (Recrystallization/ Chromatography) Filtration->Purification Product 1,5-Benzodiazepine Derivative Purification->Product Characterization Spectroscopic Characterization (NMR, IR, MS) Product->Characterization

Caption: General workflow for the green synthesis of 1,5-benzodiazepines.

II. Comparative Data on Green Synthesis Methods

The following tables summarize quantitative data from various green synthetic protocols for 1,5-benzodiazepines, allowing for easy comparison of their efficiency.

Table 1: Ultrasound-Assisted Synthesis

CatalystSubstratesSolventTime (min)Yield (%)Reference
[HSO3-pmim][CH3SO3]o-Phenylenediamine, Acetonen-Hexane30-6081-95[8]
Silica Gelo-Phenylenediamine, AcetophenoneSolvent-free25-3090-95
Glacial Acetic Acido-Phenylenediamine, ChalconesEthanolNot SpecifiedHigh[14]

Table 2: Microwave-Assisted Synthesis

CatalystSubstratesSolventTime (min)Yield (%)Reference
Glacial Acetic Acido-Phenylenediamine, ChalconesDMFNot SpecifiedGood to Excellent[7]
Cu(II)-Clay Nanocatalysto-Phenylenediamine, KetonesSolvent-free8-10up to 98[9][13]

Table 3: Ionic Liquid-Catalyzed Synthesis

CatalystSubstratesTemperature (°C)Time (min)Yield (%)Reference
Triethyl ammonium acetate (TEAA)o-Phenylenediamine, Ketones4015-20High[1][15]
Phosphonium Ionic Liquidso-Phenylenediamine, KetonesAmbient25-50Excellent[2][16]

Table 4: Heterogeneous Catalyst-Mediated Synthesis

CatalystSubstratesConditionsTime (h)Yield (%)Reference
HY Zeolite1,2-Diamines, Ketones50 °C, Solvent-freeNot SpecifiedHigh[6]
Silica Sulfuric Acido-Phenylenediamine, KetonesSolvent-freeShortGood[4]
H-MCM-22o-Phenylenediamine, KetonesRoom Temp, Acetonitrile1-3Good to Excellent[5][17]
MIL-101(Cr) MOFo-Phenylenediamine, KetonesSolvent-free or WaterNot SpecifiedHigh[12]

III. Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis using a Task-Specific Ionic Liquid

This protocol details the synthesis of 1,5-benzodiazepine derivatives catalyzed by [1-methyl-3-(3-sulphopropyl)imidazolium methyl sulphate] ([HSO3-pmim][CH3SO3]) under ultrasound irradiation.[8]

Materials:

  • o-Phenylenediamine

  • Ketone (e.g., acetone, acetophenone)

  • [HSO3-pmim][CH3SO3]

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a suitable reaction vessel, combine o-phenylenediamine (1 mmol), the desired ketone (2.5 mmol), and [HSO3-pmim][CH3SO3] (as optimized, e.g., 0.1 mmol).

  • Add n-hexane as the solvent.

  • Place the reaction vessel in an ultrasonic bath and irradiate for 30-60 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (10 mL).

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers and dry over anhydrous MgSO4.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., EtOAc:hexane 1:4) to obtain the pure 1,5-benzodiazepine.[8]

The following diagram illustrates the workflow for this ultrasound-assisted synthesis.

G Start Start Combine Combine o-Phenylenediamine, Ketone, and Ionic Liquid in n-Hexane Start->Combine Ultrasound Ultrasonic Irradiation (30-60 min) Combine->Ultrasound Monitor Monitor by TLC Ultrasound->Monitor Workup Aqueous Workup and Extraction with EtOAc Monitor->Workup Reaction Complete Dry Dry Organic Phase (anhydrous MgSO4) Workup->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Column Chromatography Evaporate->Purify End Pure 1,5-Benzodiazepine Purify->End

Caption: Workflow for ultrasound-assisted synthesis of 1,5-benzodiazepines.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis using Cu(II)-Clay Nanocatalyst

This protocol describes a highly efficient and environmentally benign method for synthesizing 1,5-benzodiazepines using a recyclable Cu(II)-clay nanocatalyst under microwave irradiation.[9]

Materials:

  • o-Phenylenediamine or substituted derivatives (1.2 mmol)

  • Ketone (cyclic or acyclic) (2.5 mmol)

  • Cu(II)-clay nanocatalyst (5 mol%)

Procedure:

  • In a microwave-safe reaction vessel, mix the substituted o-phenylenediamine (1.2 mmol), the ketone (2.5 mmol), and the Cu(II)-clay nanocatalyst (5 mol%).

  • Place the vessel in a microwave reactor and irradiate for 8-10 minutes.[9]

  • Monitor the reaction completion by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product can be isolated and purified by column chromatography.

  • The catalyst can be recovered by filtration and reused for subsequent reactions.[9]

The signaling pathway below illustrates the key steps in the microwave-assisted synthesis.

G Reactants o-Phenylenediamine + Ketone Microwave Microwave Irradiation (8-10 min, Solvent-Free) Reactants->Microwave Catalyst Cu(II)-Clay Nanocatalyst Catalyst->Microwave Intermediate Cyclocondensation Microwave->Intermediate Catalyst_Recovery Catalyst Recovery & Reuse Microwave->Catalyst_Recovery Product 1,5-Benzodiazepine Intermediate->Product

Caption: Key steps in microwave-assisted synthesis of 1,5-benzodiazepines.

Protocol 3: Synthesis in an Ionic Liquid as both Catalyst and Solvent

This protocol outlines a simple and efficient procedure using triethyl ammonium acetate (TEAA) as both the reaction medium and catalyst.[1][15]

Materials:

  • o-Phenylenediamine (1 mmol)

  • Ketone (2.1 mmol)

  • Triethyl ammonium acetate (TEAA) ionic liquid (1 mL)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the corresponding ketone (2.1 mmol) in TEAA (1 mL).[15]

  • Stir the solution at 40°C for 15-20 minutes.[15]

  • Monitor the reaction's completion via TLC.

  • Once the reaction is complete, dilute the mixture with water (3 mL).

  • Extract the product with diethyl ether (3 x 5 mL).[15]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the 1,5-benzodiazepine derivative.[15]

The methods presented here demonstrate a significant advancement in the synthesis of 1,5-benzodiazepines, aligning with the principles of green chemistry. By utilizing alternative energy sources, recyclable catalysts, and minimizing solvent use, these protocols offer environmentally friendly and efficient alternatives to traditional synthetic routes. The choice of method can be tailored based on the available equipment and specific substrate requirements, providing researchers with a versatile toolkit for the sustainable production of these valuable pharmaceutical scaffolds.

References

Application Notes and Protocols for the Condensation of o-Phenylenediamine and Ketones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The condensation reaction between o-phenylenediamine and ketones is a fundamental transformation in organic synthesis, primarily yielding 1,5-benzodiazepine derivatives. These heterocyclic compounds are of significant interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities, including anticonvulsant, anti-inflammatory, analgesic, and sedative properties.[1] This document provides detailed experimental protocols for this condensation reaction, summarizing key data and illustrating the reaction workflow.

The general reaction involves the cyclocondensation of o-phenylenediamine with a ketone, often in the presence of a catalyst to facilitate the reaction.[1][2] A variety of catalysts have been successfully employed, including solid acids like H-MCM-22, Lewis acids such as phenylboronic acid, and metal salts like silver nitrate.[1][2][3] The choice of catalyst and reaction conditions can significantly influence the reaction time, yield, and product selectivity.

Data Presentation

The following table summarizes quantitative data from various reported protocols for the condensation of o-phenylenediamine with different ketones, providing a comparative overview of reaction conditions and outcomes.

KetoneCatalystCatalyst LoadingSolventTemperatureTime (h)Yield (%)Reference
AcetoneH-MCM-22100 mg / 1 mmol OPDAAcetonitrileRoom Temp1.592[2]
AcetonePhenylboronic acid20 mol%AcetonitrileReflux3.588[1]
AcetoneSilver NitrateNot SpecifiedSolvent-freeNot SpecifiedNot SpecifiedNot Specified[3]
AcetophenoneH-MCM-22100 mg / 1 mmol OPDAAcetonitrileRoom Temp2.094[2]
AcetophenonePhenylboronic acid20 mol%AcetonitrileReflux3.091[1]
CyclohexanoneH-MCM-22100 mg / 1 mmol OPDAAcetonitrileRoom Temp1.095[2]
CyclohexanonePhenylboronic acid20 mol%AcetonitrileReflux2.590[1]
PropiophenonePhenylboronic acid20 mol%AcetonitrileReflux3.089[1]
Butan-2-oneH-MCM-22100 mg / 1 mmol OPDAAcetonitrileRoom Temp2.590[2]

Experimental Protocols

Below are detailed methodologies for the condensation of o-phenylenediamine and ketones using two different catalytic systems.

Protocol 1: H-MCM-22 Catalyzed Condensation at Room Temperature [2][4]

This protocol describes a highly efficient and selective method using a solid acid catalyst under ambient conditions.

Materials:

  • o-phenylenediamine (OPDA)

  • Ketone (e.g., acetone, acetophenone, cyclohexanone)

  • H-MCM-22 catalyst

  • Acetonitrile (solvent)

  • Ethyl acetate

  • Hexane

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol, 108.1 mg), the desired ketone (2.5 mmol), and H-MCM-22 (100 mg).

  • Add acetonitrile (4 mL) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase is 10% ethyl acetate in hexane. The disappearance of the o-phenylenediamine spot indicates the completion of the reaction.

  • Upon completion, filter the catalyst from the reaction mixture.

  • Wash the catalyst with a small amount of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Phenylboronic Acid Catalyzed Condensation under Reflux [1]

This protocol utilizes phenylboronic acid as a catalyst in refluxing acetonitrile.

Materials:

  • o-phenylenediamine (OPDA)

  • Ketone (e.g., acetophenone, cyclohexanone)

  • Phenylboronic acid

  • Acetonitrile (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of o-phenylenediamine (1 mmol) and the ketone (2.5 mmol) in acetonitrile (15 mL), add phenylboronic acid (20 mol%).

  • Reflux the reaction mixture for the time specified in the data table (typically 2.5-3.5 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Mandatory Visualization

The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the condensation of o-phenylenediamine and ketones.

Reaction_Pathway OPDA o-Phenylenediamine Intermediate Dianil Intermediate OPDA->Intermediate + Ketone - H2O Ketone Ketone (R1-CO-R2) Ketone->Intermediate Product 1,5-Benzodiazepine Intermediate->Product Intramolecular Cyclization Experimental_Workflow Start Start Reactants Combine o-Phenylenediamine, Ketone, and Catalyst in Solvent Start->Reactants Reaction Stir at Specified Temperature and Time Reactants->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Work-up (Filtration/Extraction) Monitor->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Isolated Product Purification->Product

References

Application Notes and Protocols: 1,5-Benzodiazepines as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging potential of 1,5-benzodiazepine derivatives as a promising class of antimicrobial agents. This document details their synthesis, antimicrobial activity against a range of pathogens, and the methodologies employed for their evaluation. The information is intended to facilitate further research and development in this area.

Introduction

1,5-Benzodiazepines, a class of heterocyclic compounds, are well-established in pharmacology for their anxiolytic, anticonvulsant, and sedative properties.[1] However, recent research has unveiled their significant potential as potent antimicrobial agents, exhibiting both antibacterial and antifungal activities.[2][3] This has opened a new avenue for the development of novel therapeutics to combat the growing challenge of antimicrobial resistance. The versatility of the 1,5-benzodiazepine scaffold allows for extensive chemical modifications, enabling the synthesis of derivatives with enhanced potency and a broad spectrum of activity.[4][5]

Antimicrobial Activity of 1,5-Benzodiazepine Derivatives

Numerous studies have demonstrated the in vitro efficacy of 1,5-benzodiazepine derivatives against a variety of microbial strains, including clinically relevant bacteria and fungi. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Antibacterial Activity

1,5-Benzodiazepine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have displayed equipotent antibacterial activity against Escherichia coli and Staphylococcus aureus when compared to reference drugs.[4][6][7] Some compounds have also been reported to be effective against methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, Bacillus subtilis, and other pathogenic bacteria.[8]

Antifungal Activity

Notably, many 1,5-benzodiazepine derivatives exhibit potent antifungal properties. Several synthesized compounds have demonstrated excellent activity against Cryptococcus neoformans and Candida albicans, with some derivatives being significantly more potent than reference antifungal drugs.[4][6][7]

Quantitative Antimicrobial Data

The following tables summarize the antimicrobial activity of selected 1,5-benzodiazepine derivatives from recent studies.

Table 1: Antifungal Activity of Selected 1,5-Benzodiazepine Derivatives [4][6][7]

CompoundOrganismMIC (μg/mL)MFC (μg/mL)
1v C. neoformans2 - 610 - 14
1w C. neoformans2 - 610 - 14
2a C. neoformans35-
2a C. neoformans (clinical isolate)36-
2b C. neoformans30-
2b C. neoformans (clinical isolate)31-

Table 2: Antibacterial Activity of Selected 1,5-Benzodiazepine Derivatives [4][6][7][8]

CompoundOrganismMIC (μg/mL)Zone of Inhibition (mm)
1v E. coli40-
1v S. aureus40-
Various Derivatives Methicillin-resistant S. aureus125 - 4000-
Various Derivatives E. coli125 - 4000-
Various Derivatives K. pneumoniae125 - 4000-
Various Derivatives B. subtilis125 - 4000-

Structure-Activity Relationship (SAR)

Preliminary SAR studies have provided insights into the structural requirements for enhanced antimicrobial activity:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring fused to the diazepine ring have a significant impact on antimicrobial potency.[4][7]

  • Heterocyclic Moieties: The incorporation of five-membered heterocyclic rings, such as thiophene or thiazole, at the C2 position can be a key pharmacophore for antimicrobial activity.[4][6][7]

  • Ester Group: The presence of an ester group, particularly a -COOC2H5 group at the C3 position, appears to be beneficial for maintaining antimicrobial activity at low concentrations.[4][7]

  • Substitution at C8: The presence of a methyl group at the C8 position has been shown to have a positive effect on the inhibitory activity of these compounds.[5]

Experimental Protocols

The following are generalized protocols for the synthesis and antimicrobial evaluation of 1,5-benzodiazepine derivatives, based on methodologies reported in the literature.

Synthesis of 1,5-Benzodiazepine Derivatives

The most common and straightforward method for synthesizing the 1,5-benzodiazepine core is the condensation reaction between an o-phenylenediamine and a suitable carbonyl compound, such as a chalcone, β-diketone, or α,β-unsaturated ketone.[9][10]

Protocol: Synthesis from o-Phenylenediamine and a Chalcone

  • Reactant Preparation: Dissolve the substituted chalcone (1 mmol) and the corresponding o-phenylenediamine (1.2 mmol) in a suitable solvent such as ethanol or glacial acetic acid.[10]

  • Catalyst Addition: Add a catalytic amount of an acid, such as glacial acetic acid or trifluoroacetic acid, to the reaction mixture.[10][11]

  • Reaction Conditions: The reaction can be carried out under thermal conditions (reflux) or using microwave irradiation for a shorter reaction time and potentially higher yields.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether and ethyl acetate).

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[4][8][9]

Antimicrobial Screening

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

  • Preparation of Microbial Inoculum: Prepare a suspension of the test microorganism in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi.

  • Preparation of Test Compounds: Dissolve the synthesized 1,5-benzodiazepine derivatives in a suitable solvent (e.g., DMSO) to a stock concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only). A standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be tested in parallel as a reference.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Determination of MFC/MBC: To determine the MFC or Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The lowest concentration that results in no growth on the agar plate is considered the MFC/MBC.

Visualizing Workflows and Pathways

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of antimicrobial 1,5-benzodiazepines.

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Reactants o-Phenylenediamine + Carbonyl Compound (e.g., Chalcone) Reaction Condensation Reaction (Thermal or Microwave) Reactants->Reaction Purification Purification (Crystallization or Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization MIC MIC Determination (Broth Microdilution) Characterization->MIC Pure Compounds MBC_MFC MBC/MFC Determination MIC->MBC_MFC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR MBC_MFC->SAR

Caption: General workflow for synthesis and antimicrobial evaluation.

Postulated Mechanism of Action

While the exact antimicrobial mechanism of 1,5-benzodiazepines is still under investigation, it is hypothesized that they may act on multiple cellular targets. One potential mechanism involves the inhibition of essential enzymes like topoisomerases, which are crucial for DNA replication and repair in microbial cells.

G cluster_cell Microbial Cell BZD 1,5-Benzodiazepine Derivative Target Potential Target (e.g., Topoisomerase) BZD->Target Inhibition DNA DNA Replication & Repair Target->DNA Growth Inhibition of Microbial Growth DNA->Growth Disruption leads to

Caption: Postulated mechanism of antimicrobial action.

Conclusion

1,5-benzodiazepine derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. Their broad-spectrum activity, coupled with the potential for chemical modification to optimize potency and pharmacokinetic properties, makes them an attractive area for further investigation. The protocols and data presented here serve as a foundation for researchers to explore and expand upon the antimicrobial applications of this important class of compounds.

References

In Vitro Anticancer Activity of 1,5-Benzodiazepine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of the anticancer activity of 1,5-benzodiazepine derivatives. The methodologies outlined are based on established laboratory techniques and published research findings, offering a comprehensive guide for screening and characterizing the cytotoxic and apoptotic effects of these compounds against various cancer cell lines.

Introduction

1,5-Benzodiazepines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While traditionally known for their anxiolytic, anticonvulsant, and sedative properties, recent studies have highlighted their potential as anticancer agents.[1][2] These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[2][3] This document details the in vitro protocols to assess these anticancer properties.

Data Presentation: In Vitro Cytotoxicity

The antiproliferative activity of 1,5-benzodiazepine derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) value. This is achieved by exposing various cancer cell lines to a range of concentrations of the test compounds. The following tables summarize the reported IC50 values for representative 1,5-benzodiazepine derivatives.

Table 1: IC50 Values of 1,5-Benzodiazepin-2-One Derivative (3b) against Various Cancer Cell Lines [2]

CompoundCancer Cell LineIC50 (µM)
3b HCT-116 (Colon)9.18
HepG2 (Liver)6.13
MCF-7 (Breast)7.86
WI-38 (Normal Fibroblast)13.95

Table 2: IC50 Values of 1,5-Benzodiazepine Derivatives (3a-3a¹) against HeLa and HepG2 Cell Lines [1]

CompoundCancer Cell LineIC50 (µM)
3x HeLa (Cervical)0.067 ± 0.002
HepG2 (Liver)0.087 ± 0.003
Methotrexate (Standard)HeLa (Cervical)Not specified
HepG2 (Liver)Not specified
Paclitaxel (Standard)HeLa (Cervical)> 0.35
HepG2 (Liver)> 0.35

Table 3: IC50 Values of 1,5-Benzothiazepine Derivatives (2a-2j) against Liver and Prostate Cancer Cell Lines [4]

CompoundHep G-2 (Liver) IC50 (µM)DU-145 (Prostate) IC50 (µM)
2c 3.29 ± 0.15-
2f 4.38 ± 0.11-
2j 4.77 ± 0.2115.42 ± 0.16
Standard Drug4.68 ± 0.1721.96 ± 0.15

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG2, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 1,5-Benzodiazepine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,5-benzodiazepine derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the distribution of cells in the different phases of the cell cycle can be determined.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the 1,5-benzodiazepine derivative at its IC50 concentration for 24 or 48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add 400 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.

Cell_Cycle_Analysis_Workflow start Treat cells with compound harvest Harvest and wash cells start->harvest fix Fix with cold 70% ethanol harvest->fix wash Wash with PBS fix->wash rnase Treat with RNase A wash->rnase stain Stain with Propidium Iodide rnase->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze cell cycle distribution acquire->analyze

Caption: Protocol for cell cycle analysis using PI staining.

Apoptosis Detection by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide is used as a viability dye, as it can only enter cells with a compromised membrane (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and untreated cells

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Caption: Workflow for Annexin V/PI apoptosis assay.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: This colorimetric assay is based on the cleavage of a specific substrate (e.g., DEVD-pNA) by active caspase-3, which releases the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.

Materials:

  • Caspase-3 Colorimetric Assay Kit

  • Treated and untreated cells

  • Cell lysis buffer

  • Reaction buffer

  • DEVD-pNA substrate

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Lysis: Induce apoptosis in cells by treating with the 1,5-benzodiazepine derivative. Lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add reaction buffer and the DEVD-pNA substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, which can help elucidate the mechanism of action of the test compounds. For example, to investigate the inhibition of the JAK/STAT pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-JAK2, anti-phospho-JAK2, anti-STAT3, anti-phospho-STAT3, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways

Several 1,5-benzodiazepine derivatives have been shown to exert their anticancer effects by modulating specific signaling pathways.

Inhibition of the JAK/STAT Signaling Pathway

A 1H-1,5-benzodiazepine derivative has been reported to induce apoptosis in colorectal cancer cells by inhibiting the JAK/STAT signaling pathway. This pathway is crucial for cell proliferation and survival, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately activating the mitochondrial pathway of apoptosis.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates p_JAK p-JAK JAK->p_JAK phosphorylation STAT STAT p_STAT p-STAT STAT->p_STAT p_JAK->STAT phosphorylates p_STAT_dimer p-STAT Dimer p_STAT->p_STAT_dimer dimerization DNA DNA p_STAT_dimer->DNA translocates to nucleus Gene_Expression Gene_Expression DNA->Gene_Expression promotes transcription of anti-apoptotic genes (e.g., Bcl-2) Apoptosis Apoptosis Gene_Expression->Apoptosis inhibition leads to Cytokine Cytokine Cytokine->Cytokine_Receptor 1,5-BZD 1,5-Benzodiazepine Derivative 1,5-BZD->p_JAK inhibits

Caption: Inhibition of the JAK/STAT pathway by a 1,5-BZD derivative.

Dual Inhibition of HER2 and HDAC1

A 1,5-benzodiazepin-2-one derivative has been identified as a potent dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Histone Deacetylase 1 (HDAC1).[2]

  • HER2 Inhibition: HER2 is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival.[5][6] Inhibition of HER2 blocks these pro-survival signals.

  • HDAC1 Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[7][8] Inhibition of HDAC1 can lead to the re-expression of tumor suppressor genes and the induction of apoptosis.[7][8]

The dual inhibition of these two targets can lead to a synergistic anticancer effect, resulting in cell cycle arrest and apoptosis.[2]

HER2_HDAC1_Inhibition cluster_pathways HER2 HER2 PI3K/Akt_Pathway PI3K/Akt Pathway HER2->PI3K/Akt_Pathway activates MAPK_Pathway MAPK Pathway HER2->MAPK_Pathway activates HDAC1 HDAC1 Gene_Expression Tumor Suppressor Gene Expression HDAC1->Gene_Expression represses Cell_Proliferation_Survival Cell Proliferation & Survival PI3K/Akt_Pathway->Cell_Proliferation_Survival MAPK_Pathway->Cell_Proliferation_Survival Apoptosis Apoptosis Gene_Expression->Apoptosis upregulation leads to 1,5-BZD_Derivative 1,5-Benzodiazepin-2-one Derivative 1,5-BZD_Derivative->HER2 inhibits 1,5-BZD_Derivative->HDAC1 inhibits Cell_Cycle_Arrest Cell Cycle Arrest

Caption: Dual inhibition of HER2 and HDAC1 by a 1,5-BZD derivative.

References

Application Notes and Protocols for Neuropharmacological Screening of Novel 1,5-Benzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzodiazepines (BZDs) are a class of psychoactive drugs widely used for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2] The core chemical structure involves the fusion of a benzene ring and a diazepine ring.[2] While classical benzodiazepines are typically 1,4-benzodiazepines, the 1,5-benzodiazepine subclass has garnered significant interest due to its diverse biological activities and therapeutic potential in treating various central nervous system (CNS) disorders.[3][4]

The primary mechanism of action for benzodiazepines is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS.[5][6][7] By enhancing the effect of GABA, benzodiazepines increase the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[1][8] This document provides detailed protocols and application notes for the neuropharmacological screening of novel 1,5-benzodiazepine candidates, from initial in vitro receptor binding to in vivo behavioral assessments.

Core Mechanism: GABA-A Receptor Modulation

Novel 1,5-benzodiazepines are typically screened for their ability to interact with the GABA-A receptor. This receptor is a pentameric ligand-gated ion channel composed of five subunits (e.g., two α, two β, and one γ subunit) that form a central chloride-permeable pore.[9] The benzodiazepine binding site is located at the interface between the α and γ subunits.[5][8] Binding of a benzodiazepine to this site induces a conformational change that increases the receptor's affinity for GABA, thereby potentiating its inhibitory effect.[8][10] Different α-subunit subtypes (α1, α2, α3, α5) mediate distinct pharmacological effects:

  • α1: Sedative and amnesic effects.[7][11][12]

  • α2/α3: Anxiolytic and muscle relaxant effects.[8][11][12]

  • α5: Implicated in learning and memory.[11][12]

The following diagram illustrates the signaling pathway.

GABA_A_Signaling GABA_A γ α GABA-A Receptor β α β Cl_in Cl- (Intracellular) Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABA_A->Hyperpolarization Leads to GABA GABA GABA->GABA_A:c Binds to α/β interface BZD 1,5-Benzodiazepine (Allosteric Modulator) BZD->GABA_A:c Binds to α/γ interface Cl_out Cl- (Extracellular) Cl_out->GABA_A Increased Influx

GABA-A receptor signaling pathway modulated by 1,5-benzodiazepines.

General Experimental Workflow

The screening of novel 1,5-benzodiazepines follows a hierarchical approach, progressing from high-throughput in vitro assays to more complex in vivo behavioral models. This workflow ensures that only the most promising compounds advance, saving time and resources.

Screening_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Screening cluster_2 Phase 3: Optimization Binding Receptor Binding Assays (Affinity - Ki) Functional Functional Assays (Efficacy - EC50) Binding->Functional Hits Sedative Sedative/Hypnotic Activity (Hexobarbital Sleep Time) Functional->Sedative Promising Candidates Anticonvulsant Anticonvulsant Activity (PTZ-induced Seizures) Sedative->Anticonvulsant Anxiolytic Anxiolytic Activity (Elevated Plus Maze) Anticonvulsant->Anxiolytic SAR Structure-Activity Relationship (SAR) Anxiolytic->SAR Active Compounds Lead Lead Optimization SAR->Lead

Workflow for neuropharmacological screening of 1,5-benzodiazepines.

Experimental Protocols

Protocol 1: In Vitro GABA-A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of novel 1,5-benzodiazepines for the benzodiazepine site on the GABA-A receptor.

Principle: This is a competitive radioligand binding assay. The novel compound competes with a radiolabeled ligand (e.g., [³H]flumazenil) for binding to the GABA-A receptor in a brain membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

  • Rat or mouse whole brain tissue (excluding cerebellum and pons)

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4)

  • [³H]flumazenil (specific activity ~80 Ci/mmol)

  • Diazepam (as a positive control)

  • Novel 1,5-benzodiazepine compounds

  • Scintillation fluid and vials

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge again at 20,000 x g for 20 minutes. Resuspend the resulting pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL buffer, 100 µL membrane preparation, 50 µL [³H]flumazenil (final concentration ~1 nM).

    • Non-specific Binding: 50 µL Diazepam (final concentration ~10 µM), 100 µL membrane preparation, 50 µL [³H]flumazenil.

    • Test Compound: 50 µL of novel 1,5-benzodiazepine (at various concentrations), 100 µL membrane preparation, 50 µL [³H]flumazenil.

  • Incubation: Incubate the plate for 60 minutes at 4°C.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity

CompoundIC50 (nM)Ki (nM)
Diazepam (Standard)12.57.8
Novel Compound A25.315.8
Novel Compound B8.95.6
Novel Compound C150.293.9
Protocol 2: In Vivo Sedative/Hypnotic Activity (Hexobarbital-Induced Sleep Test)

Objective: To evaluate the sedative and hypnotic effects of novel 1,5-benzodiazepines by measuring their ability to potentiate sleep induced by a sub-hypnotic dose of hexobarbital.[13]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Hexobarbital sodium

  • Diazepam (as a positive control)

  • Novel 1,5-benzodiazepine compounds

  • Vehicle (e.g., 0.5% Tween 80 in saline)

  • Stopwatches

Procedure:

  • Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week.

  • Grouping and Administration: Divide mice into groups of six.[14] Administer the test compounds or Diazepam intraperitoneally (i.p.). The control group receives only the vehicle.

  • Hexobarbital Injection: After a set pretreatment time (e.g., 30-45 minutes), administer hexobarbital (e.g., 75 mg/kg, i.p.) to all mice.[13][14]

  • Observation: Immediately after hexobarbital injection, place each mouse in an individual cage and start a stopwatch.

  • Measurements:

    • Sleep Latency: Record the time from hexobarbital injection to the loss of the righting reflex (the mouse remains on its back when placed there).

    • Sleep Duration: Record the time from the loss to the spontaneous recovery of the righting reflex.

  • Data Analysis: Compare the mean sleep latency and sleep duration of the test groups with the control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A significant increase in sleep duration or decrease in latency indicates a hypnotic/sedative effect.[13]

Data Presentation: Sedative/Hypnotic Effects

Treatment (Dose, mg/kg)Sleep Latency (min)Sleep Duration (min)
Vehicle Control8.5 ± 0.740.6 ± 1.5
Diazepam (0.15)4.2 ± 0.575.7 ± 2.1
RG0501 (25)5.1 ± 0.678.0 ± 2.6
RG0502 (25)6.8 ± 0.455.3 ± 3.0
Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. (Data are illustrative, based on trends reported in Boughattas et al., 2009[13][14]).
Protocol 3: In Vivo Anticonvulsant Activity (PTZ-Induced Seizure Test)

Objective: To assess the anticonvulsant properties of novel 1,5-benzodiazepines against seizures induced by pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazole (PTZ)

  • Diazepam (as a positive control)

  • Novel 1,5-benzodiazepine compounds

  • Vehicle

  • Observation cages, stopwatches

Procedure:

  • Grouping and Administration: As described in Protocol 2. Administer test compounds, Diazepam, or vehicle i.p.

  • PTZ Injection: After the appropriate pretreatment time (e.g., 45 minutes), inject a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneously) to induce seizures.[14]

  • Observation: Immediately after PTZ injection, place mice into individual observation cages and observe for 30-60 minutes.[14]

  • Measurements: Record the following for each mouse:

    • Onset of Clonic Seizures: Time to the first appearance of generalized clonus (convulsive movements of the whole body).

    • Protection: Note the number of mice in each group that do not exhibit clonic-tonic seizures.

    • Mortality: Record any deaths within the observation period.

  • Data Analysis: Compare the latency to seizures between groups using one-way ANOVA. Analyze the percentage of protection against seizures and mortality using Fisher's exact test. A significant delay in seizure onset or a high percentage of protection indicates anticonvulsant activity.[13][14]

Data Presentation: Anticonvulsant Effects

Treatment (Dose, mg/kg)% Protection from Seizures% Protection from Mortality
Vehicle Control0%0%
Diazepam (0.4)50%50%
RG0502 (37.5)66.7%66.7%
RG0502 (50)83.3%100%
p < 0.05 compared to Vehicle Control. (Data are illustrative, based on trends reported in Boughattas et al., 2009[13][14]).

References

Solid-Phase Synthesis Techniques for 1,5-Benzodiazepine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of 1,5-benzodiazepine libraries. The methodologies outlined are designed to enable the efficient and systematic production of diverse benzodiazepine derivatives for applications in drug discovery and chemical biology.

Introduction

1,5-Benzodiazepines are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. They are known to interact with various biological targets, most notably the γ-aminobutyric acid type A (GABAa) receptor in the central nervous system, which is responsible for their anxiolytic, anticonvulsant, and sedative properties.[1][2][3] The development of combinatorial libraries of 1,5-benzodiazepines allows for the rapid exploration of structure-activity relationships (SAR) and the identification of novel therapeutic agents.

Solid-phase synthesis offers significant advantages for the construction of such libraries, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. This document details a robust and versatile solid-phase synthesis strategy for generating libraries of 1,5-benzodiazepin-2-ones.

General Synthetic Strategy

The solid-phase synthesis of 1,5-benzodiazepine-2-one libraries is typically achieved by anchoring a suitable building block to a solid support, followed by a sequence of chemical transformations to construct the benzodiazepine core. Diversity is introduced by varying the building blocks used in the synthesis. A common and effective strategy involves the following key steps:

  • Resin Loading: Attachment of a functionalized benzoic acid derivative, such as 4-fluoro-3-nitrobenzoic acid, to a solid support like Wang resin.[4]

  • Aromatic Substitution: Nucleophilic aromatic substitution of the fluoride with a variety of β-amino esters, introducing the first point of diversity.

  • Nitro Group Reduction: Reduction of the aromatic nitro group to an aniline, typically using stannous chloride (SnCl₂).[4][5]

  • On-Resin Cyclization: Intramolecular cyclization of the resulting amino acid to form the seven-membered benzodiazepine ring.[4]

  • Optional N-Alkylation: Further diversification can be achieved by alkylation of the benzodiazepine nitrogen.

  • Cleavage: Release of the final 1,5-benzodiazepine-2-one derivatives from the solid support, typically using trifluoroacetic acid (TFA).[4]

Experimental Protocols

The following are detailed protocols for the key experiments in the solid-phase synthesis of a 1,5-benzodiazepine-2-one library.

Protocol 1: Loading of 4-Fluoro-3-nitrobenzoic Acid onto Wang Resin

Objective: To covalently attach the initial building block to the solid support.

Materials:

  • Wang resin

  • 4-Fluoro-3-nitrobenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin (1.0 eq) in DMF for 1 hour in a reaction vessel.

  • Drain the DMF and wash the resin with DCM (3 x 10 mL/g of resin).

  • In a separate flask, dissolve 4-fluoro-3-nitrobenzoic acid (3.0 eq) in a minimal amount of DMF.

  • Add the dissolved 4-fluoro-3-nitrobenzoic acid to the resin.

  • Add DIC (3.0 eq) and a catalytic amount of DMAP (0.1 eq) to the reaction vessel.

  • Agitate the mixture at room temperature for 12-24 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by gravimetric analysis or by cleaving a small amount of resin and analyzing the cleaved product.

Protocol 2: On-Resin Aromatic Substitution with β-Amino Esters

Objective: To introduce the first point of diversity by reacting the resin-bound fluoride with a library of β-amino esters.

Materials:

  • Resin-bound 4-fluoro-3-nitrobenzoic acid

  • Library of β-amino esters

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the resin-bound 4-fluoro-3-nitrobenzoic acid in DMF.

  • In separate reaction vessels for each library member, add a solution of the corresponding β-amino ester (5.0 eq) and DIEA (5.0 eq) in DMF to the resin.

  • Agitate the mixtures at 50-60 °C for 24-48 hours.

  • Drain the reaction mixtures and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Protocol 3: Reduction of the Aryl Nitro Group

Objective: To reduce the nitro group to an amine, a prerequisite for the subsequent cyclization step.

Materials:

  • Resin from Protocol 2

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the resin in DMF.

  • Add a solution of SnCl₂·2H₂O (10.0 eq) in DMF to the resin.[5]

  • Agitate the mixture at room temperature for 12-24 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3x), 1N NaOH/THF (1:1) (3x) to remove tin salts, water (3x), DMF (3x), DCM (3x), and MeOH (3x).[4]

  • Dry the resin under vacuum.

Protocol 4: On-Resin Cyclization to Form the 1,5-Benzodiazepin-2-one Core

Objective: To form the characteristic seven-membered ring of the benzodiazepine.

Materials:

  • Resin from Protocol 3

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the resin in DMF.

  • Add a solution of DIC (5.0 eq) and HOBt (5.0 eq) in DMF to the resin.[4]

  • Agitate the mixture at room temperature for 24-48 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Protocol 5: Cleavage of the 1,5-Benzodiazepin-2-ones from the Resin

Objective: To release the final products from the solid support.

Materials:

  • Resin from Protocol 4

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Water

Procedure:

  • Swell the resin in DCM.

  • Prepare a cleavage cocktail of TFA/DCM/TIS/H₂O (e.g., 95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail and DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Isolate the product by filtration or centrifugation and dry under vacuum.

  • Purify the final compounds by an appropriate method, such as preparative HPLC.

Data Presentation

The following table summarizes typical quantitative data for the solid-phase synthesis of a 1,5-benzodiazepine-2-one library.

StepReagents and ConditionsReaction TimeTypical Yield/Loading
Resin Loading 4-Fluoro-3-nitrobenzoic acid, DIC, DMAP, DMF12-24 h0.5 - 1.0 mmol/g
Aromatic Substitution β-Amino esters, DIEA, DMF, 50-60 °C24-48 h>95% conversion
Nitro Reduction SnCl₂·2H₂O, DMF12-24 h>95% conversion
Cyclization DIC, HOBt, DMF24-48 h>90% conversion
Cleavage & Purification TFA/DCM/TIS/H₂O2-4 h46-98% (isolated yield)[4]

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a 1,5-benzodiazepine-2-one library.

G cluster_loading Resin Loading cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification start Wang Resin loading Attach 4-Fluoro-3-nitrobenzoic acid (DIC, DMAP, DMF) start->loading substitution Aromatic Substitution (β-Amino Esters, DIEA, DMF) loading->substitution reduction Nitro Reduction (SnCl2·2H2O, DMF) substitution->reduction cyclization Cyclization (DIC, HOBt, DMF) reduction->cyclization cleavage Cleavage from Resin (TFA/DCM/TIS/H2O) cyclization->cleavage purification Purification (e.g., HPLC) cleavage->purification end 1,5-Benzodiazepine-2-one Library purification->end

Caption: Solid-phase synthesis workflow for 1,5-benzodiazepine-2-one libraries.

Biological Signaling Pathway: Benzodiazepine Action at the GABAa Receptor

1,5-Benzodiazepines, similar to their 1,4-benzodiazepine counterparts, are known to modulate the activity of the GABAa receptor. The following diagram illustrates the simplified signaling pathway.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron gaba_synthesis GABA Synthesis gaba_vesicle GABA in Vesicles gaba_synthesis->gaba_vesicle gaba_release GABA Release gaba_vesicle->gaba_release gabaa_receptor GABAa Receptor gaba_release->gabaa_receptor GABA Binding cl_influx Chloride Ion (Cl-) Influx gabaa_receptor->cl_influx hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) cl_influx->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability benzodiazepine 1,5-Benzodiazepine benzodiazepine->gabaa_receptor Allosteric Modulation

Caption: Benzodiazepine modulation of GABAergic neurotransmission.

References

Troubleshooting & Optimization

Technical Support Center: 1,5-Benzodiazepine Cyclocondensation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1,5-benzodiazepine cyclocondensation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,5-benzodiazepines through the cyclocondensation of o-phenylenediamines and ketones.

Q1: My reaction is resulting in a low yield of the desired 1,5-benzodiazepine. What are the potential causes and how can I improve it?

A1: Low yields in 1,5-benzodiazepine synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Choice and Loading: The type and amount of catalyst are critical. Many reactions show a significant drop in yield with insufficient catalyst loading. For instance, using H-MCM-22, the yield can increase from 30% to 87% by increasing the catalyst amount from 50 mg to 150 mg for a 1 mmol scale reaction.[1][2] Conversely, excessive catalyst loading doesn't necessarily improve yields further and can complicate purification. A wide range of catalysts have been successfully employed, including phenylboronic acid, 2,4,6-trichloro-1,3,5-triazine (TCT), and various solid acids like H-MCM-22 and silica sulfuric acid.[1][3][4] If you are using a specific catalyst, ensure it is active and consider screening other catalysts to find the optimal one for your substrate.

  • Solvent Selection: The reaction solvent plays a crucial role. While some protocols are successful under solvent-free conditions, the choice of solvent can dramatically impact yield.[3][4][5] For example, in the phenylboronic acid-catalyzed reaction of o-phenylenediamine and acetophenone, acetonitrile at reflux gives a 78% yield, whereas solvents like chloroform and dichloromethane result in significantly lower yields (42% and 38%, respectively).[6] Protic solvents like ethanol can also be effective, but optimization is key.[3] It is advisable to screen a range of solvents to identify the best one for your specific reaction.

  • Reaction Temperature and Time: Many 1,5-benzodiazepine syntheses are sensitive to temperature. While some reactions proceed efficiently at room temperature, others require heating to achieve good yields.[1][7] For instance, no reaction was detected at room temperature for a heteropolyacid-catalyzed synthesis, which required refluxing conditions. If your reaction is sluggish or incomplete, consider increasing the temperature. However, be aware that excessive heat can lead to side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and to avoid degradation of the product.[1]

  • Substrate Reactivity: The electronic and steric properties of both the o-phenylenediamine and the ketone can influence the reaction outcome. Electron-donating or electron-withdrawing groups on the aromatic ring of the diamine can affect its nucleophilicity.[3][8] Similarly, sterically hindered ketones may react more slowly or require more forcing conditions. For example, reactions with cyclohexanone have been observed to be slower than with other ketones, potentially due to steric effects.[5]

Q2: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?

A2: Side product formation is a common issue. While the provided search results focus on optimizing the desired reaction, common side reactions in similar amine-carbonyl condensations can include the formation of benzimidazoles or incompletely cyclized intermediates.[9][10][11][12][13] To minimize these:

  • Control of Stoichiometry: Ensure the correct molar ratio of reactants. Typically, a slight excess of the ketone is used.

  • Reaction Conditions: As mentioned above, optimizing the temperature and reaction time can prevent the formation of degradation products or side-products from over-reaction.

  • Purification: If side products are unavoidable, careful purification by column chromatography is often necessary to isolate the desired 1,5-benzodiazepine.[3]

Q3: I am facing challenges in purifying my 1,5-benzodiazepine product. What are some common purification strategies?

A3: Purification can indeed be challenging. Here are some common approaches:

  • Filtration (for solid-supported catalysts): If you are using a solid acid catalyst like H-MCM-22 or silica sulfuric acid, the catalyst can be easily removed by filtration after diluting the reaction mixture with a suitable solvent like dichloromethane.[1][4]

  • Washing: After filtration or if a homogeneous catalyst is used, the crude product is often washed with water to remove any water-soluble impurities.[3]

  • Column Chromatography: Flash chromatography on silica gel is a widely used method for purifying 1,5-benzodiazepines.[3] The choice of eluent is crucial and is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal eluent system will depend on the specific polarity of your product and impurities.

  • Recrystallization: For solid products, recrystallization from a suitable solvent can be a highly effective final purification step to obtain a product of high purity.

Data Presentation

The following tables summarize quantitative data from various studies to aid in the selection of reaction conditions.

Table 1: Effect of Solvent on the Yield of 2,3-dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine

EntrySolventTemperatureTime (h)Yield (%)
1EthanolRoom Temp.16Low
2EthanolReflux17Low
3WaterReflux2452
4AcetonitrileRoom Temp.2465
5AcetonitrileReflux1678
6ChloroformReflux2442
7DichloromethaneReflux2438
8MethanolReflux1665

Reaction of o-phenylenediamine and acetophenone catalyzed by phenylboronic acid.

Table 2: Effect of Catalyst Loading on Yield

EntryCatalystCatalyst Loading (mg)Time (min)Yield (%)
1H-MCM-22506030
2H-MCM-221006071
3H-MCM-221506087
4H-MCM-222006087

Reaction of o-phenylenediamine and acetone in acetonitrile at room temperature.[1][2]

Table 3: Comparison of Different Catalysts for the Synthesis of 2,3-dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine

EntryCatalystConditionsTime (h)Yield (%)
1Phenylboronic AcidAcetonitrile, Reflux1678
2TCTCH2Cl2, Room Temp.0.592
3H-MCM-22Acetonitrile, Room Temp.187
4Silica Sulfuric AcidSolvent-free, Room Temp.1.293

Experimental Protocols

General Procedure for the Synthesis of 1,5-Benzodiazepines using H-MCM-22 Catalyst [1]

  • To a mixture of o-phenylenediamine (1 mmol, 108.1 mg) and the corresponding ketone (2.5 mmol) in acetonitrile (4 mL), add H-MCM-22 (150 mg).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane. The disappearance of the reactant spot indicates the completion of the reaction.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Filter the catalyst from the reaction mixture.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel if necessary.

General Procedure for the Synthesis of 1,5-Benzodiazepines using 2,4,6-Trichloro-1,3,5-triazine (TCT) Catalyst [3]

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the ketone (2.2 mmol) in dichloromethane (5 mL).

  • Add 2,4,6-trichloro-1,3,5-triazine (TCT) (4 mol%) to the solution.

  • Stir the reaction mixture at room temperature for the appropriate time (typically 0.5-2 hours), monitoring by TLC.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Wash the crude product with water.

  • Purify the product by flash chromatography on silica gel using a hexane-ethyl acetate eluent system.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products OPDA o-Phenylenediamine Intermediate1 Iminium Ion OPDA->Intermediate1 Nucleophilic Attack Intermediate3 Diamine Adduct OPDA->Intermediate3 + Ketone Ketone Ketone Ketone->Intermediate1 + H+ Catalyst Acid Catalyst (H+) Catalyst->Ketone Protonation Intermediate2 Enamine Intermediate1->Intermediate2 - H+ Intermediate4 Cyclized Intermediate Intermediate3->Intermediate4 Intramolecular Condensation Product 1,5-Benzodiazepine Intermediate4->Product - H2O Water H2O

Caption: Proposed reaction mechanism for the acid-catalyzed cyclocondensation of o-phenylenediamine and a ketone.

Troubleshooting_Workflow Start Low Yield of 1,5-Benzodiazepine CheckCatalyst Is the catalyst active and at optimal loading? Start->CheckCatalyst CheckSolvent Is the solvent appropriate for the reaction? CheckCatalyst->CheckSolvent Yes OptimizeCatalyst Screen different catalysts and optimize loading. CheckCatalyst->OptimizeCatalyst No CheckTempTime Are the temperature and reaction time optimized? CheckSolvent->CheckTempTime Yes OptimizeSolvent Screen a range of polar and non-polar solvents. CheckSolvent->OptimizeSolvent No CheckSubstrates Are the substrates (diamine and ketone) suitable? CheckTempTime->CheckSubstrates Yes OptimizeTempTime Adjust temperature and monitor reaction by TLC. CheckTempTime->OptimizeTempTime No ConsiderSubstrate Consider alternative substrates if steric hindrance is an issue. CheckSubstrates->ConsiderSubstrate No Success Improved Yield CheckSubstrates->Success Yes OptimizeCatalyst->Success OptimizeSolvent->Success OptimizeTempTime->Success ConsiderSubstrate->Success

References

Technical Support Center: Optimization of 1,5-Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-benzodiazepines. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,5-benzodiazepines?

A1: The most prevalent and versatile method for synthesizing 1,5-benzodiazepines is the condensation reaction of an o-phenylenediamine (OPDA) with a ketone.[1][2] This reaction is typically facilitated by an acidic catalyst.[1] Other methods include the reaction of OPDAs with α,β-unsaturated carbonyl compounds or β-haloketones.[1][2]

Q2: How do I choose the right catalyst for my synthesis?

A2: Catalyst selection is critical for a successful synthesis and can depend on the specific substrates and desired reaction conditions (e.g., temperature, solvent). A wide range of catalysts have been reported, including:

  • Lewis Acids: BF3-etherate, Yb(OTf)3, Sc(OTf)3, and InBr3 are commonly used.[3]

  • Solid Acid Catalysts: Zeolites (like H-MCM-22), sulfated zirconia, and Al2O3/P2O5 offer advantages such as easier separation and potential for recycling.[1][2]

  • Other Catalysts: 2,4,6-trichloro-1,3,5-triazine (TCT), Ceric Ammonium Nitrate (CAN), and molecular iodine have also been employed effectively.[3][4]

For a greener and milder approach, heterogeneous catalysts like H-MCM-22 are often preferred as they can lead to high yields under ambient conditions and are easily removed by filtration.[1][2]

Q3: What is the optimal solvent for the reaction?

A3: The choice of solvent can significantly impact the reaction rate and yield. Common solvents include acetonitrile, methanol, and ethanol.[1][5][6] In some cases, solvent-free conditions have been shown to be highly effective, offering benefits such as reduced waste and potentially faster reaction times.[5][6] The optimal solvent should be determined experimentally for your specific substrates and catalyst.

Q4: What is the typical reaction temperature and time?

A4: Many modern catalytic systems allow for the synthesis of 1,5-benzodiazepines at room temperature, with reaction times ranging from 1 to 3 hours.[1][2] However, some protocols may require elevated temperatures (e.g., 80-120°C) to achieve optimal conversion, particularly with less reactive substrates.[5][6] Reaction progress should be monitored (e.g., by TLC) to determine the optimal reaction time.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,5-benzodiazepines and provides systematic approaches to resolve them.

Problem 1: Low or No Product Yield

Low or no yield of the desired 1,5-benzodiazepine is a frequent issue. The following flowchart outlines a troubleshooting workflow to address this problem.

Low_Yield_Troubleshooting Start Low or No Product Yield Check_Reagents Verify Purity and Stoichiometry of o-Phenylenediamine and Ketone Start->Check_Reagents Check_Reagents->Start Impure/Incorrect Stoichiometry (Action: Purify/Re-weigh) Check_Catalyst Evaluate Catalyst Activity and Loading Check_Reagents->Check_Catalyst Reagents OK Check_Catalyst->Start Inactive/Insufficient Catalyst (Action: Use Fresh Catalyst/Increase Loading) Optimize_Solvent Screen Different Solvents (e.g., MeCN, MeOH, EtOH, Solvent-free) Check_Catalyst->Optimize_Solvent Catalyst OK Optimize_Solvent->Start No Improvement (Action: Re-evaluate Substrate Compatibility) Optimize_Temp Adjust Reaction Temperature (Room Temp, Reflux) Optimize_Solvent->Optimize_Temp Solvent Optimized Optimize_Temp->Start No Improvement (Action: Consider Alternative Catalyst) Monitor_Reaction Monitor Reaction Progress (TLC) and Adjust Reaction Time Optimize_Temp->Monitor_Reaction Temperature Optimized Monitor_Reaction->Start Decomposition Observed (Action: Lower Temperature/Shorter Time) Successful_Synthesis Successful Synthesis Monitor_Reaction->Successful_Synthesis Yield Improved

Caption: Troubleshooting workflow for low or no product yield.

Possible Causes and Solutions:

  • Inactive Catalyst: The catalyst may have degraded or may not be active enough.

    • Solution: Use a fresh batch of catalyst. Consider increasing the catalyst loading. For solid catalysts, ensure proper activation if required.

  • Inappropriate Solvent: The chosen solvent may not be optimal for the reaction.

    • Solution: Screen a range of solvents. As shown in the table below, solvent choice can have a dramatic effect on yield.

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, or conversely, may be prone to side reactions at higher temperatures.

    • Solution: Attempt the reaction at both room temperature and under reflux conditions to determine the optimal temperature.

  • Incorrect Stoichiometry: An incorrect molar ratio of o-phenylenediamine to ketone can lead to incomplete conversion or the formation of side products.

    • Solution: Carefully verify the molar ratios of your reactants. A common ratio is 1:2.5 (o-phenylenediamine:ketone).[1]

  • Long Reaction Times Leading to Degradation: In some cases, prolonged reaction times can lead to the decomposition of the product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid unnecessarily long reaction times.

Problem 2: Presence of Multiple Side Products

The formation of side products can complicate purification and reduce the yield of the desired 1,5-benzodiazepine.

Possible Causes and Solutions:

  • Self-condensation of Ketone: Ketones, especially those with α-hydrogens, can undergo self-condensation under acidic conditions.

    • Solution: Adjusting the reaction temperature or using a milder catalyst can sometimes minimize this side reaction.

  • Formation of Diazepine Isomers: Depending on the ketone and reaction conditions, different isomers of the benzodiazepine may form.

    • Solution: Careful selection of the catalyst and solvent can improve the selectivity of the reaction.

  • Incomplete Cyclization: The intermediate diimine may not fully cyclize to form the seven-membered ring.

    • Solution: Ensure sufficient catalyst is present and that the reaction is allowed to proceed for an adequate amount of time.

Problem 3: Difficulty in Product Purification

Isolating the pure 1,5-benzodiazepine from the reaction mixture can be challenging.

Possible Causes and Solutions:

  • Catalyst Residue: Homogeneous catalysts can be difficult to remove from the product.

    • Solution: Opt for a heterogeneous catalyst (e.g., a zeolite or silica-supported acid) which can be easily removed by filtration.[1]

  • Similar Polarity of Product and Byproducts: If side products have similar polarity to the desired product, separation by column chromatography can be difficult.

    • Solution: Optimize the reaction conditions to minimize side product formation. Alternatively, explore different solvent systems for chromatography to improve separation.

  • Product Oiling Out: The product may not crystallize easily from the workup solvent.

    • Solution: Try different recrystallization solvents or use techniques like trituration to induce crystallization.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from the literature, illustrating the impact of catalyst loading and solvent choice on the synthesis of 1,5-benzodiazepines.

Table 1: Effect of H-MCM-22 Catalyst Weight on the Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine [1][2]

EntryCatalyst Weight (mg)Yield (%)
15030
210065
315087
420087

Reaction Conditions: o-phenylenediamine (1 mmol), acetone (2.5 mmol), acetonitrile (4 mL), room temperature, 60 min.

Table 2: Effect of Solvent on the TCT-Catalyzed Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine [3][7]

EntrySolventTime (h)Yield (%)
1Methanol1.592
2Ethanol2.088
3Acetonitrile2.585
4Dichloromethane3.070
5Tetrahydrofuran4.060
6Toluene5.050
7Water6.0Trace
8Solvent-free1.095

Reaction Conditions: o-phenylenediamine (1 mmol), acetone (2.5 mmol), TCT (4 mol %), room temperature.

Experimental Protocols

General Procedure for the Synthesis of 1,5-Benzodiazepines using H-MCM-22 Catalyst[1]
  • To a stirred solution of o-phenylenediamine (1 mmol) in acetonitrile (4 mL), add the ketone (2.5 mmol).

  • Add H-MCM-22 (150 mg) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate (10%) in hexane. The disappearance of the o-phenylenediamine spot indicates the completion of the reaction.

  • Upon completion, filter the catalyst from the reaction mixture.

  • Wash the catalyst with ethyl acetate.

  • Evaporate the solvent from the combined filtrate and washings under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,5-benzodiazepine.

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1,5-benzodiazepines.

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: o-Phenylenediamine + Ketone + Catalyst + Solvent Start->Reaction_Setup Reaction Stir at Optimized Temperature Reaction_Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Reaction Workup: Catalyst Filtration Monitoring->Workup Reaction Complete Purification Purification: Solvent Evaporation & Column Chromatography/Recrystallization Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General workflow for 1,5-benzodiazepine synthesis.

Catalyst Selection Logic

This diagram outlines a decision-making process for selecting a suitable catalyst.

Catalyst_Selection Start Catalyst Selection Green_Chemistry Desire for Green Chemistry and Easy Workup? Start->Green_Chemistry Heterogeneous Choose Heterogeneous Catalyst (e.g., H-MCM-22, Sulfated Zirconia) Green_Chemistry->Heterogeneous Yes Homogeneous Consider Homogeneous Catalyst (e.g., Lewis Acids, TCT) Green_Chemistry->Homogeneous No Mild_Conditions Mild Reaction Conditions Required? Homogeneous->Mild_Conditions Mild_Catalyst Select Mild Catalyst (e.g., I2, CAN) Mild_Conditions->Mild_Catalyst Yes Strong_Catalyst Use Stronger Lewis Acid (e.g., BF3-etherate, Sc(OTf)3) Mild_Conditions->Strong_Catalyst No

References

Technical Support Center: Purification of 1H-1,5-Benzodiazepine Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1H-1,5-benzodiazepine derivatives using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound derivatives?

A1: Silica gel is the most frequently used stationary phase for the column chromatography of this compound derivatives.[1][2] This is typically used with a normal-phase elution system. For High-Performance Liquid Chromatography (HPLC), C8 and C18 reverse-phase columns are also commonly employed.[3][4]

Q2: Which mobile phase system is recommended for silica gel column chromatography of this compound derivatives?

A2: A common mobile phase system for the purification of this compound derivatives on silica gel is a mixture of n-hexane and ethyl acetate.[1][2] The ratio of these solvents is adjusted to achieve optimal separation. A typical starting point is a 9:1 or 5:1 mixture of hexane to ethyl acetate.[1][2]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the progress of the column chromatography.[1][5] A mobile phase system similar to the one used for the column is employed. The spots on the TLC plate can be visualized under UV light (typically at 254 nm).[6]

Q4: What are the key parameters to optimize in an HPLC method for benzodiazepine derivatives?

A4: For reverse-phase HPLC, critical parameters to optimize include the choice of the stationary phase (C8 or C18), the composition of the mobile phase (typically a mixture of a buffer like phosphate or ammonium acetate and an organic modifier such as acetonitrile or methanol), the pH of the mobile phase, and the column temperature.[3][7][8] The flow rate and detection wavelength are also important for achieving good separation and sensitivity.[7]

Troubleshooting Guides

Issue 1: Poor Separation or Co-elution of Compounds in Column Chromatography
Possible Cause Troubleshooting Step Rationale
Inappropriate mobile phase polarity.Adjust the solvent ratio. If compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If they are eluting too slowly, increase the polarity (e.g., increase the proportion of ethyl acetate).Optimizing the mobile phase polarity will increase the differential migration of the compounds on the stationary phase, leading to better separation.
Column overloading.Reduce the amount of crude product loaded onto the column.Exceeding the column's capacity leads to broad peaks and poor resolution.
Column packed improperly.Ensure the column is packed uniformly without any cracks or channels.A well-packed column provides a uniform path for the mobile phase and analytes, preventing band broadening.
Issue 2: Tailing Peaks in HPLC Analysis
Possible Cause Troubleshooting Step Rationale
Secondary interactions with the stationary phase.Add a modifier to the mobile phase, such as a small amount of triethylamine (TEA) for basic compounds, to mask active sites on the silica. Adjusting the pH of the mobile phase can also help.[9]Tailing is often caused by strong interactions between the analyte and the stationary phase. Modifiers can reduce these interactions.
Column degradation.Flush the column with a strong solvent or replace it if it's old or has been used extensively.Over time, columns can lose their efficiency due to contamination or degradation of the stationary phase.
Inappropriate mobile phase pH.Optimize the pH of the mobile phase to ensure the analyte is in a single ionic form.Changes in the ionization state of the analyte can lead to multiple interactions with the stationary phase and result in peak tailing.
Issue 3: No Product Eluting from the Column
Possible Cause Troubleshooting Step Rationale
Mobile phase polarity is too low.Gradually increase the polarity of the mobile phase. For example, switch from a hexane/ethyl acetate mixture to pure ethyl acetate, and then to a mixture of ethyl acetate and methanol.The product may be strongly adsorbed to the silica gel and require a more polar solvent to be eluted.
Product is insoluble in the mobile phase.Ensure the chosen mobile phase is a good solvent for the target compound at the concentration being used.If the compound precipitates on the column, it will not elute.
Compound decomposition on the stationary phase.Deactivate the silica gel by adding a small percentage of water or triethylamine before packing the column.Some benzodiazepine derivatives can be sensitive to the acidic nature of silica gel and may decompose.

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography

This protocol is a general guideline and may need to be optimized for specific this compound derivatives.

  • TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it using a mixture of hexane and ethyl acetate (e.g., 9:1, 5:1, or 2:1 v/v) to determine the optimal mobile phase for separation.[1] The desired product should have an Rf value between 0.2 and 0.4 for good separation on a column.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (the least polar mixture that showed good separation on TLC). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the packed silica gel.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.[1]

Data Presentation

Table 1: Example Mobile Phases for TLC and Column Chromatography of this compound Derivatives
Stationary PhaseMobile PhaseApplicationReference
Silica GelEthyl acetate (10%) in HexaneTLC Analysis[1]
Silica GelEthyl acetate: n-hexane (1:9)Column Chromatography[1]
Silica GelHexane-EtOAc (5:1)Flash Chromatography[2]
Silica Gel GF254Chloroform: Methanol (90:10)TLC Analysis[3]
Silica Gel GF254Ethyl acetate: Methanol: conc. Ammonia (17:2:1)TLC Analysis[6]
Table 2: Example HPLC Conditions for Benzodiazepine Analysis
ColumnMobile PhaseFlow RateDetectionReference
Symmetry C1850% of 20 mmol L−1 phosphate buffer at pH = 7 and 50% methanol1.0 mL/min214 nm[7]
C18Methanol:Acetonitrile:Water (45:40:15 v/v/v)1.0 mL/minNot Specified[3]
Acquity C18Gradient elution with 10 mM ammonium bicarbonate (pH 9) and methanolNot SpecifiedMS/MS[8]
C8Gradient with CH3OH:0.05M CH3COONH4:CH3CN1.0 mL/min240 nm[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Synthesize Crude This compound Derivative tlc TLC Analysis for Mobile Phase Selection synthesis->tlc Crude Product column Silica Gel Column Chromatography tlc->column Optimized Mobile Phase fractions Collect Fractions column->fractions tlc_fractions TLC Analysis of Fractions fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine Identify Pure Fractions evaporate Solvent Evaporation combine->evaporate pure_product Purified Product evaporate->pure_product hplc Purity Check by HPLC pure_product->hplc nmr Structural Confirmation by NMR pure_product->nmr

Caption: Experimental workflow for the purification of this compound derivatives.

troubleshooting_poor_separation start Poor Separation in Column Chromatography cause1 Improper Mobile Phase Polarity? start->cause1 cause2 Column Overloaded? cause1->cause2 No solution1 Adjust Solvent Ratio (Hexane/EtOAc) cause1->solution1 Yes cause3 Improper Column Packing? cause2->cause3 No solution2 Reduce Amount of Crude Product Loaded cause2->solution2 Yes solution3 Repack Column Carefully cause3->solution3 Yes

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Catalyst Deactivation in 1,5-Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 1,5-benzodiazepines. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for 1,5-benzodiazepine synthesis?

A1: A wide range of catalysts are employed for the synthesis of 1,5-benzodiazepines, which is typically achieved through the condensation of an o-phenylenediamine with a ketone or β-diketone. The most common catalysts are solid acids, Lewis acids, and some transition metal complexes. These can be broadly categorized as:

  • Zeolites: Microporous aluminosilicates like HY zeolite and H-MCM-22 are frequently used due to their shape selectivity and strong acidic sites.[1]

  • Silica-Supported Catalysts: These include silica gel functionalized with acidic groups such as sulfuric acid (SiO2/H2SO4), perchloric acid (HClO4-SiO2), or heteropoly acids like tungstophosphoric acid (HPW/SiO2).[2]

  • Metal Oxides: Solid superacids like sulfated zirconia and mixed metal oxides such as silica-alumina (SiO2-Al2O3) have shown high catalytic activity.[3][4]

  • Metal Salts: Lewis acids like cadmium chloride (CdCl2) and metal triflates (e.g., Sc(OTf)3, Yb(OTf)3) are also effective catalysts for this transformation.[5][6]

  • Palladium-Based Catalysts: In some synthetic routes, palladium catalysts immobilized on supports like titanium dioxide (Pd/TiO2) are utilized.[7]

Q2: What are the primary causes of catalyst deactivation in this synthesis?

A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. In the context of 1,5-benzodiazepine synthesis, the primary causes of deactivation can be categorized as follows:

  • Poisoning: This occurs when molecules in the reaction mixture strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction. Potential poisons in this synthesis include the reactant o-phenylenediamine, the 1,5-benzodiazepine product itself, or impurities in the starting materials or solvent.[8]

  • Coking or Fouling: This involves the deposition of carbonaceous materials (coke) on the catalyst surface, which can block active sites and pores. In this synthesis, side reactions or polymerization of reactants or products on the acidic sites of the catalyst can lead to coke formation.

  • Leaching: This is the dissolution of the active catalytic species from a solid support into the reaction medium. This is a common issue with supported metal catalysts or impregnated acid catalysts, leading to a permanent loss of activity.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the crystallites of the active catalytic phase to agglomerate, reducing the active surface area. This is a concern for supported metal catalysts and some crystalline materials.

Q3: How can I determine the cause of my catalyst's deactivation?

A3: Identifying the root cause of catalyst deactivation requires a combination of experimental tests and analytical techniques:

  • For Suspected Poisoning:

    • Catalyst Characterization: Techniques like Temperature Programmed Desorption (TPD) of a probe molecule (e.g., ammonia for acid catalysts) before and after the reaction can quantify the loss of active sites.

    • Spectroscopic Analysis: FTIR or XPS analysis of the used catalyst can identify adsorbed species that may be acting as poisons.

  • For Suspected Coking/Fouling:

    • Thermogravimetric Analysis (TGA): This can quantify the amount of carbonaceous deposits on the catalyst by measuring weight loss upon heating in an oxidizing atmosphere.

    • Raman Spectroscopy: This technique can characterize the nature of the carbon deposits (e.g., graphitic vs. amorphous).

  • For Suspected Leaching:

    • Hot Filtration Test: If the reaction continues to proceed after the solid catalyst is filtered from the hot reaction mixture, it indicates that active species have leached into the solution.

    • Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES): This is a highly sensitive technique to quantify the amount of leached metal in the reaction filtrate.

  • For Suspected Thermal Degradation:

    • X-ray Diffraction (XRD): An increase in the crystallite size of the active phase, calculated from the peak broadening in the XRD pattern, can indicate sintering.

    • Transmission Electron Microscopy (TEM): This allows for direct visualization of the catalyst particles and can reveal changes in morphology and particle size distribution.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
Gradual decrease in reaction rate over several cycles. Catalyst Poisoning- Purify reactants and solvent to remove potential impurities.- Perform a poisoning study by intentionally adding the product to a fresh reaction to see if it inhibits the rate.- Regenerate the catalyst (see regeneration protocols below).
Significant drop in activity after the first run. Leaching of Active Species- Perform a hot filtration test.- Analyze the reaction filtrate for the presence of the active metal using ICP-AES.- If leaching is confirmed, consider a stronger anchoring of the active species to the support or switching to a more stable catalyst.
Increase in backpressure in a flow reactor or difficulty stirring in a batch reactor. Coking/Fouling- Analyze the used catalyst for carbon content using TGA.- Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize coke formation.- Implement a regeneration procedure involving calcination to burn off the coke.
Consistent but lower than expected activity with a fresh batch of catalyst. Improper Catalyst Activation or Handling- Ensure the catalyst is properly activated according to the supplier's or literature protocol (e.g., calcination at a specific temperature).- Store the catalyst under appropriate conditions (e.g., in a desiccator) to prevent deactivation by moisture or air.
Irreversible loss of activity that is not restored by regeneration. Thermal Degradation (Sintering) or Irreversible Poisoning- Characterize the used catalyst with XRD or TEM to check for changes in crystallite size.- If sintering is confirmed, operate at a lower reaction temperature.- If poisoning is severe and irreversible, the catalyst may need to be replaced.

Catalyst Performance and Deactivation Data

The following table summarizes typical performance and deactivation data for common catalysts used in 1,5-benzodiazepine synthesis, compiled from various literature sources. Please note that specific results can vary significantly based on the exact reaction conditions.

Catalyst Typical Initial Yield (%) Reusability (Number of Cycles) Observed Deactivation Primary Deactivation Mechanism
HY Zeolite 85-955-6Slight decrease in yield after 4-5 cycles.Coking/Fouling
H-MCM-22 80-904-5Gradual loss of activity.Coking/Fouling
SiO2/H2SO4 90-983-4Moderate decrease in yield.Leaching of sulfate groups.
Sulphated Zirconia 85-95~5Good stability with minimal loss of activity.Coking/Fouling
Pd/TiO2 90-953-4Noticeable decrease in activity.Leaching of Palladium.
SiO2-Al2O3 ~903Significant loss in catalytic activity after 3 cycles.[3]Not specified, likely coking.

Experimental Protocols

Protocol 1: Hot Filtration Test for Detecting Leaching
  • Set up the reaction for the synthesis of the 1,5-benzodiazepine as usual with the heterogeneous catalyst.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC, or HPLC).

  • When the reaction has reached approximately 50% conversion, quickly and carefully filter the hot reaction mixture to remove the solid catalyst. A pre-heated filter funnel can be used to prevent premature crystallization of the product.

  • Allow the filtrate to continue stirring at the reaction temperature.

  • Continue to monitor the reaction progress in the filtrate.

  • Interpretation:

    • If the reaction continues to proceed in the filtrate, it is a strong indication that the active catalytic species has leached from the solid support into the solution.

    • If the reaction stops or the rate significantly decreases after the catalyst is removed, it suggests that the catalysis is predominantly heterogeneous.

Protocol 2: Regeneration of a Coked Zeolite Catalyst
  • After the reaction, recover the zeolite catalyst by filtration.

  • Wash the catalyst thoroughly with a suitable solvent (e.g., acetone or ethanol) to remove any adsorbed reactants and products. This can be done in a Soxhlet extractor for high efficiency.

  • Dry the washed catalyst in an oven at 100-120 °C for several hours to remove the solvent.

  • Place the dried catalyst in a ceramic crucible or a quartz tube furnace.

  • Heat the catalyst in a gentle flow of air or an inert gas containing a low concentration of oxygen.

  • Slowly ramp the temperature to a calcination temperature typically between 400 °C and 550 °C. The exact temperature and heating rate should be optimized to avoid damaging the zeolite structure.

  • Hold the catalyst at the calcination temperature for 3-5 hours to ensure complete combustion of the coke deposits.

  • Cool the catalyst down to room temperature under a flow of dry air or nitrogen.

  • The regenerated catalyst is now ready for reuse.

Visualizations

Experimental_Workflow cluster_reaction 1,5-Benzodiazepine Synthesis cluster_workup Work-up & Analysis cluster_catalyst_cycle Catalyst Evaluation Reactants o-phenylenediamine + Ketone Reaction Reaction at specified Temperature & Time Reactants->Reaction Solvent Solvent Solvent->Reaction Catalyst Heterogeneous Catalyst Catalyst->Reaction Filtration Filtration Reaction->Filtration Product Crude Product Filtration->Product Used_Catalyst Used Catalyst Filtration->Used_Catalyst Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Analysis Characterization of Used Catalyst (TGA, XRD, etc.) Used_Catalyst->Analysis Pure_Product Pure 1,5-Benzodiazepine Purification->Pure_Product Regeneration Catalyst Regeneration (e.g., Calcination) Analysis->Regeneration Reuse Reuse in subsequent reaction Regeneration->Reuse Reuse->Reaction Next Cycle

Caption: Experimental workflow for 1,5-benzodiazepine synthesis and catalyst lifecycle assessment.

Deactivation_Troubleshooting cluster_leaching Leaching Investigation cluster_fouling Fouling/Coking Investigation cluster_poisoning Poisoning Investigation Start Decreased Catalyst Performance Observed Hot_Filtration Perform Hot Filtration Test Start->Hot_Filtration Reaction_Continues Reaction Continues in Filtrate? Hot_Filtration->Reaction_Continues Leaching_Confirmed Leaching Confirmed. Quantify with ICP-AES. Reaction_Continues->Leaching_Confirmed Yes TGA_Analysis Perform TGA on Used Catalyst Reaction_Continues->TGA_Analysis No Weight_Loss Significant Weight Loss at High Temp? TGA_Analysis->Weight_Loss Coking_Confirmed Coking Confirmed. Regenerate by Calcination. Weight_Loss->Coking_Confirmed Yes TPD_Analysis Perform TPD/Spectroscopy Weight_Loss->TPD_Analysis No Active_Sites_Blocked Evidence of Blocked Sites or Adsorbed Species? TPD_Analysis->Active_Sites_Blocked Poisoning_Confirmed Poisoning Confirmed. Purify Reactants/Regenerate. Active_Sites_Blocked->Poisoning_Confirmed Yes No_Obvious_Cause No Obvious Cause Found. Consider Thermal Degradation (XRD/TEM). Active_Sites_Blocked->No_Obvious_Cause No

Caption: Logical workflow for troubleshooting catalyst deactivation.

References

Troubleshooting regioselectivity in unsymmetrical 1,5-benzodiazepine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of unsymmetrical 1,5-benzodiazepines. The content addresses common challenges, with a focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 1,5-benzodiazepines?

The most common method for synthesizing the 1,5-benzodiazepine core involves the acid-catalyzed condensation reaction between an o-phenylenediamine (OPD) and a suitable carbonyl compound, typically a ketone or a β-diketone.[1][2] The reaction proceeds through the formation of a diimine intermediate, which then undergoes an intramolecular cyclization to form the seven-membered diazepine ring. The use of an acid catalyst is often critical to enhance the condensation process.[1]

Q2: We are attempting to synthesize an unsymmetrical 1,5-benzodiazepine using a substituted o-phenylenediamine and an unsymmetrical β-diketone, but we are obtaining a mixture of two regioisomers. What determines the regiochemical outcome?

The formation of two possible regioisomers is a common challenge when using unsymmetrical starting materials.[3] The regioselectivity of the cyclocondensation is primarily governed by the electronic and steric effects of the substituents on both the o-phenylenediamine and the β-diketone.

  • Electronic Effects: The nucleophilicity of the two amino groups on the o-phenylenediamine plays a crucial role. The more nucleophilic amino group will preferentially attack the more electrophilic carbonyl carbon of the β-diketone. For instance, in reactions involving unsymmetrical diaryl-substituted carbonates, nucleophilic attack is favored at the alkyne terminus substituted with the more electron-rich aryl group, suggesting that electronic effects are a key determinant.[4]

  • Steric Effects: Steric hindrance around the amino groups of the o-phenylenediamine and the carbonyl groups of the β-diketone can also influence the direction of the initial nucleophilic attack. The less sterically hindered amino group and carbonyl group are more likely to react. In-depth studies of the reaction mechanism can provide a clearer understanding of the influence of both electronic and steric effects on the reaction's reactivity and selectivity.[5]

Q3: How can we control the regioselectivity to favor the formation of a single isomer?

Controlling regioselectivity requires a careful selection of reactants, catalysts, and reaction conditions.

  • Choice of Reactants: The electronic properties of the substituents on the o-phenylenediamine can be modulated to direct the reaction. An electron-donating group will increase the nucleophilicity of the closer amino group, while an electron-withdrawing group will decrease it.

  • Catalyst Selection: The choice of catalyst can influence the regiochemical outcome. While some studies suggest that the presence of electron-withdrawing or -donating groups on the diamine or ketones does not affect the selectivity of the product with certain catalysts,[2] others have shown that the catalyst can play a role. Lewis acids, Brønsted acids, and various heterogeneous catalysts have been employed in these syntheses.[1][6] It is advisable to screen a variety of catalysts to determine the optimal choice for a specific substrate combination.

  • Reaction Conditions: Temperature, solvent, and reaction time can also impact the regiomeric ratio. It is recommended to optimize these parameters to enhance the formation of the desired isomer.

Q4: How can we confirm the regiochemistry of our synthesized unsymmetrical 1,5-benzodiazepine?

The unambiguous determination of the regiochemistry of the final product is crucial. A combination of spectroscopic techniques and, if possible, X-ray crystallography is recommended.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for structure elucidation. Careful analysis of the chemical shifts, coupling constants, and nuclear Overhauser effect (NOE) correlations can help in assigning the correct structure. For example, the chemical shifts of the protons and carbons on the benzodiazepine ring will be influenced by the position of the substituent.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure and the position of all substituents, confirming the regiochemistry.[5]

Q5: We are observing the formation of a 3,4-dihydroquinoxaline as a side product. How can we minimize this?

The formation of 3,4-dihydroquinoxalines as byproducts has been reported in some instances. The reaction pathway leading to either the 1,5-benzodiazepine or the quinoxaline can be influenced by the catalyst and reaction conditions. For example, the reaction of o-phenylenediamine with an isocyanide and acetone can yield a 1,5-benzodiazepine-2-carboxamide with an ammonium chloride catalyst, while using p-TsOH as the catalyst can lead to a 3,4-dihydroquinoxalin-2-amine.[3] To minimize the formation of the quinoxaline byproduct, it is important to carefully select the catalyst and optimize the reaction conditions specifically for the formation of the desired 1,5-benzodiazepine.

Troubleshooting Guide

The following table summarizes common issues encountered during the synthesis of unsymmetrical 1,5-benzodiazepines and provides recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield - Inactive catalyst- Inappropriate reaction temperature or time- Poor quality of starting materials- Screen different Lewis or Brønsted acid catalysts.[1][6]- Optimize the reaction temperature and monitor the reaction progress by TLC.- Purify starting materials before use.
Formation of a mixture of regioisomers - Similar reactivity of the two amino groups of the OPD.- Similar reactivity of the two carbonyl groups of the β-diketone.- Non-optimal reaction conditions.- Modify the substituents on the OPD to enhance the electronic difference between the two amino groups.- Choose a β-diketone with greater steric or electronic differentiation between the carbonyl groups.- Systematically vary the solvent, temperature, and catalyst to favor one regioisomer.
Formation of unexpected side products (e.g., quinoxalines) - Reaction conditions favoring an alternative reaction pathway.- Choice of catalyst.- Adjust the reaction conditions (e.g., temperature, solvent).- Select a catalyst known to be selective for 1,5-benzodiazepine formation.[3]
Difficulty in purifying the desired product - Similar polarity of the regioisomers.- Presence of unreacted starting materials or byproducts.- Employ high-performance column chromatography with a carefully selected eluent system.- Recrystallization from a suitable solvent system.- Consider derivatization to separate the isomers.

Key Experimental Protocols

General Procedure for the Synthesis of 1,5-Benzodiazepines Catalyzed by H-MCM-22

This protocol describes a general method for the condensation of o-phenylenediamines with ketones.

  • To a solution of o-phenylenediamine (1 mmol) in acetonitrile, add the ketone (2.5 mmol).

  • Add a catalytic amount of H-MCM-22.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,5-benzodiazepine.[1]

Visualizing Reaction Pathways and Troubleshooting

Reaction Mechanism of 1,5-Benzodiazepine Synthesis

The following diagram illustrates the general mechanism for the acid-catalyzed synthesis of 1,5-benzodiazepines from an o-phenylenediamine and a ketone.

reaction_mechanism OPD o-Phenylenediamine Intermediate1 Amino-alcohol Intermediate OPD->Intermediate1 Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Catalyst H+ Protonated_Ketone->Intermediate1 Diimine Diimine Intermediate Intermediate1->Diimine - H2O Cyclized_Intermediate Cyclized Intermediate Diimine->Cyclized_Intermediate Intramolecular Cyclization Benzodiazepine 1,5-Benzodiazepine Cyclized_Intermediate->Benzodiazepine - H+

Caption: General mechanism of 1,5-benzodiazepine formation.

Factors Influencing Regioselectivity

This diagram outlines the key factors that determine the regiochemical outcome in the synthesis of unsymmetrical 1,5-benzodiazepines.

regioselectivity_factors Regioselectivity Regioselectivity Electronic_Effects Electronic Effects Regioselectivity->Electronic_Effects Steric_Effects Steric Effects Regioselectivity->Steric_Effects Reaction_Conditions Reaction Conditions Regioselectivity->Reaction_Conditions OPD_Substituents Substituents on o-Phenylenediamine Electronic_Effects->OPD_Substituents Diketone_Substituents Substituents on β-Diketone Electronic_Effects->Diketone_Substituents Steric_Effects->OPD_Substituents Steric_Effects->Diketone_Substituents Catalyst Catalyst Reaction_Conditions->Catalyst Solvent Solvent Reaction_Conditions->Solvent Temperature Temperature Reaction_Conditions->Temperature

Caption: Key factors controlling regioselectivity.

Troubleshooting Workflow

This diagram presents a logical workflow for troubleshooting common issues in unsymmetrical 1,5-benzodiazepine synthesis.

troubleshooting_workflow Start Start Synthesis Check_Yield Check Yield and Purity Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Low_Yield->Optimize_Conditions Yes Check_Purity Impure Product? Low_Yield->Check_Purity No Optimize_Conditions->Check_Yield Purification Improve Purification (Chromatography, Recrystallization) Check_Purity->Purification Yes Regioisomer_Issue Mixture of Regioisomers? Check_Purity->Regioisomer_Issue No Purification->Check_Yield Modify_Reactants Modify Reactant Substituents (Steric/Electronic Effects) Regioisomer_Issue->Modify_Reactants Yes Success Desired Product Obtained Regioisomer_Issue->Success No Screen_Catalysts Screen Catalysts and Solvents Modify_Reactants->Screen_Catalysts Screen_Catalysts->Check_Yield

Caption: A workflow for troubleshooting synthesis.

References

Minimizing impurities in the synthesis of 1,5-benzodiazepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1,5-benzodiazepines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,5-benzodiazepines?

A1: The most prevalent and versatile method for synthesizing 1,5-benzodiazepines is the condensation reaction of an o-phenylenediamine (OPDA) with a ketone in the presence of an acid catalyst.[1][2] This reaction is widely employed due to its efficiency and applicability to a broad range of substrates.[1]

Q2: What are the typical catalysts used in this synthesis?

A2: A variety of catalysts can be used to facilitate the condensation reaction. These include Brønsted acids like p-toluenesulfonic acid (p-TSA) and Lewis acids such as boron trifluoride-etherate (BF₃·Et₂O).[1][3] Solid acid catalysts like zeolites (e.g., H-MCM-22) and sulfated zirconia are also commonly used, offering advantages such as easier separation from the reaction mixture.[1][2]

Q3: What are the most common impurities I might encounter?

A3: The most frequently observed impurity is the corresponding benzimidazole derivative. This side-product formation is particularly favored under certain acidic conditions. Other potential impurities include unreacted starting materials (o-phenylenediamine and ketone) and partially cyclized intermediates.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The disappearance of the reactant spots on the TLC plate typically indicates the completion of the reaction.[1]

Q5: What is a general purification method for 1,5-benzodiazepines?

A5: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.[3][4] Column chromatography over silica gel is another common method for isolating the pure 1,5-benzodiazepine from unreacted starting materials and byproducts.[4]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction is showing a very low yield or no formation of the desired 1,5-benzodiazepine. What are the possible causes and solutions?

A: Low or no product yield can stem from several factors:

  • Inactive Catalyst: The acid catalyst is crucial for the condensation process.

    • Solution: Ensure your catalyst is active. If using a solid catalyst, it may need activation (e.g., by heating). For Lewis acids, ensure they have not been deactivated by moisture. Consider using a freshly opened or properly stored catalyst.

  • Insufficient Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield.

    • Solution: While catalytic amounts are needed, too little may result in a sluggish or incomplete reaction. You can try incrementally increasing the catalyst loading. For example, studies with H-MCM-22 have shown a significant yield increase when the catalyst amount was raised from 50 mg to 150 mg for a 1 mmol scale reaction.[2]

  • Inappropriate Reaction Temperature: The reaction may be too slow at room temperature for certain substrates.

    • Solution: Consider gently heating the reaction mixture. Many procedures report successful synthesis at temperatures ranging from room temperature to 80-85°C.[5]

  • Poor Quality Starting Materials: Impurities in the o-phenylenediamine or ketone can interfere with the reaction.

    • Solution: Use purified starting materials. o-Phenylenediamine can oxidize over time, so using freshly purified or high-purity commercial material is recommended.

Problem 2: High Levels of Benzimidazole Impurity

Q: I am observing a significant amount of a benzimidazole byproduct. How can I minimize its formation?

A: Benzimidazole formation is a common side reaction. Here’s how to address it:

  • Reaction Conditions: The choice of acid catalyst and reaction conditions plays a critical role. Strong acidic conditions can favor the formation of benzimidazoles.

    • Solution: Opt for milder catalysts or reaction conditions. Lewis acids or solid acid catalysts like H-MCM-22 have been reported to be highly selective for 1,5-benzodiazepine synthesis.[1][2] You can also try reducing the reaction temperature and time.

  • Stoichiometry of Reactants: The molar ratio of ketone to o-phenylenediamine can influence the product distribution.

    • Solution: A molar ratio of approximately 2.1 to 2.5 moles of ketone to 1 mole of o-phenylenediamine is often used to favor the formation of the seven-membered benzodiazepine ring.[4]

Problem 3: Presence of Unreacted Starting Materials in the Final Product

Q: After workup, my product is contaminated with unreacted o-phenylenediamine and/or ketone. How can I improve the conversion and purification?

A: Incomplete conversion and co-eluting starting materials can be problematic.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time and continue to monitor by TLC until the starting material spots are no longer visible. If the reaction has stalled, a slight increase in temperature or catalyst amount might be necessary.

  • Inefficient Purification: The purification method may not be adequately separating the product from the starting materials.

    • Solution: Optimize your purification protocol.

      • Recrystallization: Choose a solvent system where the 1,5-benzodiazepine has lower solubility at cold temperatures compared to the starting materials.

      • Column Chromatography: Adjust the solvent polarity of the eluent to achieve better separation. A common mobile phase is a mixture of ethyl acetate and hexane.[4]

Data Presentation

Table 1: Effect of Catalyst on the Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
H-MCM-22150 mg (per 1 mmol OPDA)AcetonitrileRoom Temp.187[2]
p-TSA6None (Solvent-free)80-850.17-0.3394[5]
Silica Sulfuric Acid0.05 g (per 1 mmol OPDA)None (Solvent-free)Room Temp.1.293[4]
Phenylboronic Acid20AcetonitrileReflux1089

Experimental Protocols

General Procedure for the Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

This protocol is based on the use of p-toluenesulfonic acid as a catalyst under solvent-free conditions.[5]

  • Reactant Preparation: In a 50 mL round-bottomed flask, grind together o-phenylenediamine (1.08 g, 10 mmol) and p-toluenesulfonic acid (0.12 g, 0.6 mmol).

  • Reaction Initiation: To the solid mixture, add acetone (1.16 g, 20 mmol).

  • Reaction Conditions: Heat the mixture at 80-85°C for 10-20 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography using a mobile phase of ethyl acetate:cyclohexane (1:6).

  • Workup: After completion, dilute the reaction mixture with water and extract with ethyl acetate (2 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to afford the pure 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent mixture in which the 1,5-benzodiazepine is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol is a commonly used solvent.[3]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Synthesis_Pathway OPDA o-Phenylenediamine Intermediate Diamine-Ketone Adduct OPDA->Intermediate Ketone Ketone Ketone->Intermediate Catalyst Acid Catalyst Catalyst->Intermediate Imine Diimine Intermediate Intermediate->Imine Cyclized_Intermediate Cyclized Intermediate Imine->Cyclized_Intermediate Benzodiazepine 1,5-Benzodiazepine Cyclized_Intermediate->Benzodiazepine

Caption: General synthesis pathway for 1,5-benzodiazepines.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Catalyst Check Catalyst Activity & Loading Start->Check_Catalyst Check_Temp Adjust Reaction Temperature Start->Check_Temp Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Conditions Optimize Reaction Conditions (e.g., milder catalyst for benzimidazole impurity) Check_Catalyst->Check_Conditions Check_Temp->Check_Conditions Check_Purity->Check_Conditions Optimize_Purification Optimize Purification (Recrystallization/Chromatography) Check_Conditions->Optimize_Purification Success High Purity Product Optimize_Purification->Success

Caption: Troubleshooting workflow for minimizing impurities.

Reaction_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reaction OPDA_Ketone OPDA + Ketone Diimine Diimine Intermediate OPDA_Ketone->Diimine Condensation Enamine Enamine Intermediate Diimine->Enamine Tautomerization Cyclization Intramolecular Cyclization Enamine->Cyclization Benzodiazepine 1,5-Benzodiazepine Cyclization->Benzodiazepine OPDA_Acid OPDA + Acid Benzimidazole_precursor Intermediate OPDA_Acid->Benzimidazole_precursor Excess Acid/Heat Benzimidazole Benzimidazole Impurity Benzimidazole_precursor->Benzimidazole Cyclization

Caption: Mechanism of 1,5-benzodiazepine formation and a common side reaction.

References

Removal of unreacted o-phenylenediamine from reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted o-phenylenediamine from reaction mixtures.

General Troubleshooting & Method Selection

Question: What are the common methods for removing unreacted o-phenylenediamine (OPD)?

Answer: The primary methods for removing unreacted o-phenylenediamine leverage its unique physical and chemical properties. The most common techniques include:

  • Recrystallization: This method is effective if your desired product is a solid and has significantly different solubility in a particular solvent compared to OPD. OPD is soluble in hot water but only slightly soluble in cold water.[1][2] It is also soluble in organic solvents like ethanol, ether, and chloroform.[3][4]

  • Column Chromatography: A highly versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful when the polarity of your product and OPD are sufficiently different.[5]

  • Liquid-Liquid Extraction (Acid Wash): This technique utilizes the basic nature of the amino groups on OPD. By washing the organic reaction mixture with an acidic aqueous solution, the basic OPD is protonated, forming a salt that is soluble in the aqueous phase and can be separated.

  • Scavenger Resins: These are solid-supported reagents designed to react selectively with and bind to specific functional groups. For OPD, resins functionalized with aldehydes or isocyanates can be used to covalently bind the amine, allowing for its removal by simple filtration.[6]

  • Distillation: If the desired product has a significantly different boiling point from OPD (256-258 °C) and is thermally stable, distillation under reduced pressure can be an effective purification method.[1][7]

Question: How do I choose the best purification method for my specific reaction?

Answer: Selecting the optimal purification strategy depends on several factors, including the properties of your desired product, the scale of your reaction, and the available resources. The following decision tree can help guide your choice.

G start Start: Crude Reaction Mixture Contains Product + Unreacted OPD q_product_state Is the desired product a solid? start->q_product_state q_thermal_stability Is the product thermally stable? q_product_state->q_thermal_stability No (Liquid/Oil) q_solubility_diff Significant difference in solubility from OPD? q_product_state->q_solubility_diff Yes q_polarity_diff Significant difference in polarity from OPD? q_thermal_stability->q_polarity_diff No, or boiling point is similar distillation Distillation q_thermal_stability->distillation Yes, and boiling point is different q_solubility_diff->q_polarity_diff No recrystallization Recrystallization q_solubility_diff->recrystallization Yes q_acid_stable Is the product stable to acid? q_polarity_diff->q_acid_stable No column_chrom Column Chromatography q_polarity_diff->column_chrom Yes acid_wash Acidic Extraction (Wash) q_acid_stable->acid_wash Yes scavenger Scavenger Resin q_acid_stable->scavenger No, or for final polishing

Caption: Decision tree for selecting a purification method.

In-Depth Guides and FAQs

Recrystallization

FAQ: When is recrystallization the most effective choice? Recrystallization is ideal when your desired product is a solid at room temperature and exhibits a steep solubility curve in a chosen solvent (i.e., highly soluble when hot, poorly soluble when cold), while OPD remains in solution upon cooling.[8] This method is often cost-effective and scalable.

FAQ: How do I select an appropriate solvent for recrystallization? An ideal solvent should fully dissolve your crude product at an elevated temperature but yield a high recovery of pure crystals upon cooling.[8] Given OPD's solubility profile, you might find that a solvent in which your product is less soluble (e.g., water, if your product is non-polar) allows for the selective crystallization of your product while OPD remains in the mother liquor.

SolventSolubility of o-PhenylenediamineCitation
Cold WaterSlightly soluble[2]
Hot WaterSoluble[1][3]
EthanolSoluble[3]
Diethyl EtherSoluble[3]
ChloroformSoluble[3]
n-ButanolSoluble with heating[9]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which your desired compound has limited solubility at room temperature but is very soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[8]

  • Decolorization (Optional): If colored impurities are present, you can add a small amount of activated charcoal to the hot solution and then perform a hot gravity filtration to remove it.[10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor containing the dissolved OPD.[8]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Column Chromatography

FAQ: My product and OPD are co-eluting during column chromatography. How can I improve the separation? Poor separation is typically due to an inappropriate solvent system (eluent). To improve resolution:

  • Decrease Eluent Polarity: OPD is a polar molecule. Using a less polar eluent will slow down the elution of OPD relative to a less polar product.

  • Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This can help separate compounds with close Rf values.

  • Alternative Stationary Phase: While silica gel is most common, other stationary phases like alumina could offer different selectivity.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, analyze your crude mixture using Thin Layer Chromatography (TLC) with various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find an eluent that gives good separation between your product and OPD. An ideal Rf for your product is typically around 0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, non-polar eluent.[11]

  • Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to push the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product. Combine the pure fractions and evaporate the solvent under reduced pressure.

Scavenger Resins

FAQ: What is a scavenger resin and when should I use it? A scavenger resin is a polymer support with a reactive functional group designed to bind excess reagents or byproducts.[6] For removing primary amines like OPD, an aldehyde-functionalized polystyrene resin is effective. The resin reacts with OPD to form an imine, which remains bound to the solid support. This method is excellent for final purification steps to remove trace amounts of OPD or when other methods like acid extraction are not feasible due to product instability.

G cluster_0 Workflow for Purification using a Scavenger Resin A 1. Add Scavenger Resin to Crude Reaction Mixture B 2. Stir or Shake Mixture (Allow time for reaction) A->B C 3. Filter the Mixture B->C D Resin with Bound OPD C->D Solid Phase E Purified Product in Solution C->E Filtrate

Caption: Workflow for using a scavenger resin.

Experimental Protocol: Purification with an Aldehyde Scavenger Resin

  • Resin Selection: Choose a scavenger resin with a functional group reactive towards amines, such as a polystyrene-benzaldehyde resin.[6]

  • Stoichiometry: Add the scavenger resin to your reaction mixture. Use a 2-4 molar excess of the resin's functional groups relative to the estimated amount of unreacted OPD.

  • Reaction: Stir or agitate the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the removal of OPD from the solution by TLC or HPLC.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any product that may have adhered to it.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

References

Validation & Comparative

A Comparative Guide to the Characterization of 1H-1,5-Benzodiazepine by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic characterization of 1H-1,5-benzodiazepine and its derivatives. It includes detailed experimental protocols, quantitative data presented in clear, comparative tables, and an objective analysis of NMR spectroscopy against other common analytical techniques.

Introduction to this compound and its Characterization

1,5-Benzodiazepines are a class of heterocyclic compounds that form the core structure of many pharmaceuticals with anticonvulsant, anti-inflammatory, analgesic, hypnotic, and sedative properties.[1] Their derivatives are also utilized as dyes for acrylic fibers and as precursors in the synthesis of fused ring compounds like triazolo- and oxazino-benzodiazepines.[1] Accurate structural elucidation is paramount for understanding their biological activity and for the development of new therapeutic agents.

Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands out as a powerful and non-destructive tool for the unambiguous determination of the molecular structure of these compounds in solution.[2] This guide focuses on the application of NMR for the characterization of the this compound scaffold.

¹H and ¹³C NMR Spectral Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts (δ) for the parent this compound and several of its derivatives, providing a valuable reference for researchers in the field. The data has been compiled from various scientific sources.

Table 1: ¹H NMR Spectral Data of this compound Derivatives in CDCl₃

CompoundAr-H (ppm)NH (ppm)CH₂ (ppm)CH (ppm)Other Protons (ppm)J (Hz)
2a [1]7.00-7.25 (m, 4H)3.5 (br s, 1H)3.90-4.25 (m, 2H), 3.00 (s, 2H, N=C-CH₂)2.90-2.95 (d, 1H)2.5 (m, 3H, N=C-CH₃), 1.50-1.75 (s, 6H, 2CH₃)-
2c [1]6.55-7.00 (m, 3H), 7.15-7.35 (m, 7H), 7.55-7.65 (m, 4H)3.45 (br s, 1H)3.15 (d, 1H), 2.95 (d, 1H)-1.80 (s, 3H)12.8
2d [1]6.37 (d, 2H), 7.71 (dd, 2H)4.15 (br s, 1H), 4.69 (br s, 1H)--1.48-1.84 (m, 10H)-
2e [1]6.63-6.64 (m, 1H), 6.73-6.77 (m, 1H), 7.87-7.90 (m, 1H)3.05 (br s, 1H)3.90-4.25 (m, 2H), 1.88-2.10 (m, 12H, 6CH₂)2.90-2.95 (d, 1H)--
2f [1]6.62-6.71 (m, 1H), 6.88-6.93 (m, 1H), 7.04-7.14 (m, 1H)3.00-3.20 (br s, 1H)2.50-2.68 (q, 2H), 2.22 (m, 2H), 1.60-1.65 (m, 2H)-1.24-1.25 (m, 6H, 2CH₃), 0.93 (t, 3H, CH₃)3.23
2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine [3]6.6-7.3 (m, 4H)-2.19 (s, 2H)-2.30 (s, 3H), 1.32 (s, 6H)-
A8 Derivative [4]6.51-7.84 (m)12.42 (s, 1H), 6.16 (s, 2H, NH₂)-5.33 (s, 1H)1.84 (s, 3H, CH₃)-

Table 2: ¹³C NMR Spectral Data of this compound Derivatives in CDCl₃

CompoundAromatic C (ppm)C=N/C=O (ppm)CH₂ (ppm)CH (ppm)Other Carbons (ppm)
2c [1]140.1, 139.5, 138.2, 129.8, 128.6, 128.4, 128.1, 127.4, 127.1, 126.4, 125.5, 121.7, 121.5167.5, 146.643.073.929.9
2d [1]140.62, 132.35, 119.80, 104.84, 103.35146.2039.83, 25.04, 23.5082.15-

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a generalized methodology for the ¹H and ¹³C NMR analysis of this compound derivatives.

Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of the 1,5-benzodiazepine sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition

  • Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.[1]

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is generally sufficient.

    • Spectral Width: Typically 10-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sufficient signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal.

    • Spectral Width: Typically 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.

Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas under the ¹H NMR signals are integrated to determine the ratio of protons in different chemical environments.

  • Peak Picking: The chemical shifts (δ) of all peaks are determined.

Mandatory Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_1h Acquire ¹H NMR Spectrum instrument->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum instrument->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference integrate Integrate ¹H Spectrum reference->integrate peak_pick Peak Picking integrate->peak_pick structure Structure Elucidation peak_pick->structure

Caption: Workflow for the NMR Characterization of this compound.

Comparison with Other Analytical Techniques

While NMR is a cornerstone for structural elucidation, other analytical techniques provide complementary information and are often used in conjunction with NMR for a comprehensive characterization of 1,5-benzodiazepines.

Table 3: Comparison of Analytical Techniques for 1,5-Benzodiazepine Characterization

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.- Provides detailed structural information (connectivity, stereochemistry)[2]- Non-destructive[2]- Can be used for quantitative analysis[2]- Relatively low sensitivity compared to MS[2]- Requires higher sample concentrations- Complex spectra for large molecules
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[2]- High resolution and sensitivity[2][5]- Suitable for quantitative analysis- Can be coupled with MS for identification[2]- Does not provide detailed structural information on its own- Thermal degradation of labile compounds is possible[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase followed by detection and identification by mass spectrometry.- Excellent separation efficiency and very high sensitivity[2]- Provides molecular weight and fragmentation patterns- Requires volatile and thermally stable compounds- Derivatization may be necessary[2]- Potential for thermal degradation
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by a sample, corresponding to molecular vibrations.- Provides information about functional groups present[1]- Fast and relatively inexpensive- Provides limited information on the overall molecular structure- Complex spectra can be difficult to interpret
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.- Extremely high sensitivity- Provides molecular weight and fragmentation information- Can be coupled with chromatography for mixture analysis[2]- Does not provide detailed stereochemical information- Isomer differentiation can be challenging

References

A Comparative Guide to the X-ray Crystallographic Analysis of 1,5-Benzodiazepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystallographic data for a series of 1,5-benzodiazepine derivatives. The information presented is compiled from published experimental data to facilitate structural comparison and aid in the design of new compounds in drug discovery and development.

Comparative Crystallographic Data of 1,5-Benzodiazepine Derivatives

The following table summarizes key crystallographic parameters for several 1,5-benzodiazepine derivatives, offering a side-by-side comparison of their solid-state structures. These parameters are crucial for understanding the molecular packing, conformation, and overall three-dimensional structure of these compounds.

Derivative NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZR-factorRef.
2,4-Dimethyl-3H-1,5-benzodiazepineC₁₁H₁₂N₂MonoclinicP 1 2₁/c 111.82266.630513.355790.00114.53190.0040.1238[1]
1,5-Dimethyl-1,5-benzodiazepin-2,4-dioneC₁₁H₁₂N₂O₂OrthorhombicPnma8.14413.3158.99690.0090.0090.0040.043[2][3]
4-Phenyl-decahydro-1H-1,5-benzodiazepin-2-one-----------[4]
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-iumC₁₂H₁₇N₂⁺----------[5]
1,5-Benzodiazepin-2-one Derivative 1-----------[6]
1,5-Benzodiazepin-2-one Derivative 9-----------[6]

Further data can be extracted from the Crystallographic Information Files (CIF) associated with the cited literature.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structures of 1,5-benzodiazepine derivatives generally follows a standardized workflow. Below is a detailed methodology typical for small-molecule X-ray crystallography.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of 1,5-benzodiazepine derivatives is slow evaporation from a suitable solvent.

  • Procedure:

    • Dissolve the purified 1,5-benzodiazepine derivative in a minimal amount of an appropriate solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or ethyl acetate) to achieve saturation.

    • Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature (often room temperature).

    • Monitor the solution over several days to weeks for the formation of well-defined single crystals.

Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS) is used.

  • Procedure:

    • A single crystal of appropriate size is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal motion and radiation damage.

    • The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Software: Standard crystallographic software packages such as SHELX, Olex2, or similar programs are utilized.

  • Procedure:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.

    • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using full-matrix least-squares methods to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor.

Visualizations

Experimental Workflow for X-ray Crystallographic Analysis

The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of a small molecule like a 1,5-benzodiazepine derivative.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 1,5-Benzodiazepine Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Deposition (CIF) structure_refinement->validation

Caption: Workflow for small molecule X-ray crystallography.

References

Mass Spectrometry for the Identification of 1,5-Benzodiazepine Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of 1,5-benzodiazepine products are critical in various fields, including pharmacology, toxicology, and forensic science. Mass spectrometry (MS), coupled with chromatographic separation techniques, stands as the gold standard for this purpose. This guide provides a detailed comparison of the two primary MS-based methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 1,5-benzodiazepines. We will delve into their respective performances, supported by experimental data, and provide detailed protocols to aid in method selection and implementation.

Performance Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS for 1,5-benzodiazepine analysis depends on several factors, including the specific compounds of interest, the required sensitivity, and the desired sample throughput. While both techniques offer high specificity and sensitivity, they possess distinct advantages and disadvantages.

LC-MS/MS is often favored for its ability to analyze a broader range of compounds with minimal sample preparation.[1] This is particularly advantageous for the analysis of thermolabile and non-volatile compounds, which are common among benzodiazepine metabolites. The ease and speed of sample extraction and shorter run times make LC-MS/MS a suitable and expedient technology for benzodiazepine testing.[1][2]

Conversely, GC-MS has long been considered a reference method in forensic testing due to its high resolving power and established libraries for spectral matching.[3] However, a significant drawback of GC-MS for benzodiazepine analysis is the frequent need for derivatization to increase the volatility and thermal stability of the analytes.[3] This additional step can be time-consuming and introduce variability.

Below is a summary of key performance metrics for the two techniques.

Quantitative Performance Data

The following tables summarize the quantitative performance of LC-MS/MS and GC-MS for the analysis of several benzodiazepines. The data presented is a synthesis of findings from various studies.

Table 1: Comparison of Accuracy and Precision

AnalyteMethodConcentration (ng/mL)Average Accuracy (%)Coefficient of Variation (%CV)
α-hydroxyalprazolamGC-MS100102< 5
α-hydroxyalprazolamLC-MS/MS100105< 7
OxazepamGC-MS100102< 5
OxazepamLC-MS/MS100105< 7
LorazepamGC-MS100102< 5
LorazepamLC-MS/MS100105< 7
NordiazepamGC-MS100102< 5
NordiazepamLC-MS/MS100105< 7
TemazepamGC-MS100102< 5
TemazepamLC-MS/MS100105< 7

Data synthesized from a comparative analysis of internally prepared control urine samples.[4]

Table 2: Comparison of Limits of Detection (LOD)

AnalyteGC-MS LOD (ng/mL)LC-MS/MS LOD (ng/mL)
α-hydroxyalprazolam5.53 - 19.311.96 - 15.83
Oxazepam5.53 - 19.311.96 - 15.83
Lorazepam5.53 - 19.311.96 - 15.83
Nordiazepam5.53 - 19.311.96 - 15.83
Temazepam5.53 - 19.311.96 - 15.83

LOD ranges are based on a comparative study of five benzodiazepine compounds.[5]

Experimental Protocols

Detailed and validated experimental protocols are essential for reliable and reproducible results. Below are representative protocols for both LC-MS/MS and GC-MS analysis of 1,5-benzodiazepines in biological matrices.

LC-MS/MS Experimental Protocol

This protocol is a generalized procedure for the analysis of 1,5-benzodiazepines in urine.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • To 1 mL of urine, add an internal standard solution.

    • Perform enzymatic hydrolysis to cleave conjugated metabolites.

    • Condition a mixed-mode SPE cartridge with methanol and water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with an appropriate solvent mixture (e.g., ethyl acetate:isopropanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.[6]

  • Liquid Chromatography

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with an additive such as formic acid or ammonium formate.

    • Mobile Phase B: Acetonitrile or methanol with the same additive.

    • Gradient: A gradient elution is typically employed to separate compounds with a wide range of polarities.

    • Flow Rate: Dependent on the column internal diameter, typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry

    • Ionization: Electrospray ionization (ESI) in positive ion mode is most common for benzodiazepines.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

    • Collision Gas: Argon is typically used as the collision gas.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

GC-MS Experimental Protocol

This protocol outlines a general procedure for the GC-MS analysis of 1,5-benzodiazepines in blood, including a derivatization step.

  • Sample Preparation (Liquid-Liquid Extraction - LLE)

    • To 0.5 mL of blood, add an internal standard.

    • Add a suitable buffer to adjust the pH (e.g., pH 9).

    • Extract the analytes with an organic solvent (e.g., chloroform or 1-chlorobutane).[7][8]

    • Centrifuge to separate the layers and transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness.

  • Derivatization

    • To the dried extract, add a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form stable tert-butyldimethylsilyl (TBDMS) derivatives.[9]

    • Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time to ensure complete reaction.

  • Gas Chromatography

    • Column: A low-bleed, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a lower temperature and ramp up to a final temperature to achieve separation of the derivatized analytes.

    • Injector: Splitless injection is commonly used for trace analysis.

  • Mass Spectrometry

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Type: Selected Ion Monitoring (SIM) is used for quantification, targeting characteristic ions for each derivatized analyte. Full scan mode can be used for qualitative identification.

    • Ion Source Temperature: Typically maintained around 230-250°C.

Visualizing Workflows and Fragmentation

To further clarify the analytical processes and the underlying principles of identification, the following diagrams illustrate a typical experimental workflow and a key fragmentation pathway for 1,5-benzodiazepines.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Blood, Urine) extraction Extraction (SPE or LLE) start->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Path reconstitution Reconstitution extraction->reconstitution LC-MS Path chromatography Chromatographic Separation (LC or GC) reconstitution->chromatography ms Mass Spectrometry (MS/MS) chromatography->ms identification Identification ms->identification quantification Quantification ms->quantification report Final Report identification->report quantification->report

Experimental workflow for MS-based analysis.

The fragmentation of 1,5-benzodiazepines in mass spectrometry is crucial for their structural elucidation. Studies have shown that for novel 3-hydroxy-4-phenyl-tetrahydro-1,5-benzodiazepin-2-ones, the major fragmentation events occur within the saturated seven-membered ring.[10][11][12][13] These fragmentations often involve the cleavage of the N-1-C-2 and C-3-C-4 bonds.[10][11][12][13] The aromatic portion of the molecule tends to be resistant to fragmentation under collision-induced dissociation (CID) conditions.[10][12]

fragmentation_pathway cluster_fragments Primary Fragmentation parent Protonated 1,5-Benzodiazepine [M+H]+ frag1 Cleavage of N-1 to C-2 bond parent->frag1 frag2 Cleavage of C-3 to C-4 bond parent->frag2 product_ion Characteristic Product Ion (e.g., m/z 119) frag1->product_ion elimination Elimination of neutral molecules (e.g., glyoxal, benzene) frag1->elimination frag2->product_ion frag2->elimination

Fragmentation of the 1,5-benzodiazepine ring.

References

A Comparative Analysis of the Biological Activities of 1,4- and 1,5-Benzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1,4-benzodiazepines and 1,5-benzodiazepines, two prominent classes of psychoactive compounds. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

At a Glance: Key Pharmacological Differences

While both 1,4- and 1,5-benzodiazepines exert their effects by modulating the γ-aminobutyric acid type A (GABAA) receptor, subtle structural distinctions lead to notable differences in their pharmacological profiles. The classical 1,4-benzodiazepines, such as diazepam, are characterized by a seven-membered diazepine ring fused to a benzene ring with nitrogen atoms at positions 1 and 4. In contrast, 1,5-benzodiazepines, exemplified by clobazam, feature nitrogen atoms at positions 1 and 5. This seemingly minor alteration in the heterocyclic ring structure influences their interaction with the GABAA receptor and, consequently, their therapeutic and side-effect profiles.[1][2]

Mechanism of Action: Potentiating GABAergic Inhibition

The primary mechanism of action for both classes of benzodiazepines involves their role as positive allosteric modulators of the GABAA receptor.[3] This receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.

Benzodiazepines bind to a specific site on the GABAA receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[4] This binding event does not directly open the chloride channel but rather enhances the effect of GABA, increasing the frequency of channel opening and potentiating the inhibitory signal.[3][4] This enhanced inhibition underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these compounds.

GABAA_Signaling cluster_neuron Postsynaptic Neuron GABAA_receptor GABAA Receptor Chloride_channel Cl- Channel (Closed) GABAA_receptor->Chloride_channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_channel->Hyperpolarization Cl- Influx Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition GABA GABA GABA->GABAA_receptor Binds Benzodiazepine 1,4- or 1,5- Benzodiazepine Benzodiazepine->GABAA_receptor Binds (Allosteric Site)

Caption: GABAA Receptor Signaling Pathway.

Comparative In Vitro Potency at GABAA Receptor Subtypes

The functional potency of benzodiazepines can be quantified by their EC50 values, which represent the concentration of the drug that elicits a half-maximal response. The following table summarizes the EC50 values for the 1,5-benzodiazepine clobazam and the 1,4-benzodiazepine clonazepam at different human GABAA receptor subtypes expressed in Xenopus laevis oocytes. Lower EC50 values indicate higher potency.

GABAA Receptor SubtypeClobazam (1,5-BZD) EC50 (nM)Clonazepam (1,4-BZD) EC50 (nM)
α1β2γ2S11413
α2β2γ2S1025.3
α3β2γ2S1298.8
α5β2γ2S25833
Data sourced from a study using two-electrode voltage-clamp electrophysiology to measure the potentiation of GABA-evoked currents.[5]

These data indicate that while both compounds are potent modulators of GABAA receptors, the 1,4-benzodiazepine clonazepam generally exhibits higher potency (lower EC50 values) across the tested subtypes compared to the 1,5-benzodiazepine clobazam.[5]

Comparative In Vivo Biological Activity

The in vivo effects of benzodiazepines are often assessed using animal models that predict their therapeutic actions and potential side effects in humans. The following table presents the median effective dose (ED50) for the 1,5-benzodiazepine clobazam and the 1,4-benzodiazepine diazepam in various mouse models. Lower ED50 values indicate greater potency.

Biological ActivityTest ModelClobazam (1,5-BZD) ED50 (mg/kg)Diazepam (1,4-BZD) ED50 (mg/kg)
AnticonvulsantMaximal Electroshock Seizure (MES)10.51.2
AnxiolyticFour-Plate Test5.21.0
SedativeActimetry> 802.5
MyorelaxantTraction Test35.03.0
Data from a comparative study in mice.

These in vivo findings suggest that while both compounds exhibit a similar spectrum of activity, the 1,4-benzodiazepine diazepam is significantly more potent than the 1,5-benzodiazepine clobazam across all tested activities. Notably, clobazam displays a much wider separation between its anxiolytic/anticonvulsant doses and its sedative dose, suggesting a potentially better therapeutic index with respect to sedation.

Experimental Protocols

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus laevis Oocytes

This protocol is used to determine the functional potency (EC50) of benzodiazepines at specific GABAA receptor subtypes.

Objective: To measure the potentiation of GABA-evoked currents by benzodiazepines in Xenopus oocytes expressing specific human GABAA receptor subunit combinations.

Methodology:

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired α, β, and γ subunits of the human GABAA receptor. The injected oocytes are then incubated to allow for receptor expression.

  • Electrophysiological Recording:

    • An injected oocyte is placed in a recording chamber and continuously perfused with a buffer solution.

    • The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

    • The oocyte is voltage-clamped at a holding potential of -70 mV.

  • Drug Application and Data Acquisition:

    • A baseline current is established.

    • A concentration of GABA that elicits a submaximal current (typically EC20) is applied to the oocyte.

    • After washout, the benzodiazepine is pre-applied, followed by co-application with the same concentration of GABA.

    • The potentiation of the GABA-evoked current by the benzodiazepine is measured.

    • This process is repeated for a range of benzodiazepine concentrations to generate a concentration-response curve.

  • Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response equation to determine the EC50 value and the maximal potentiation (Imax).[5][6]

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject GABAA Receptor cRNA Subunits Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation Mount_Oocyte Mount Oocyte in Recording Chamber Incubation->Mount_Oocyte Voltage_Clamp Impale with Electrodes & Voltage Clamp Mount_Oocyte->Voltage_Clamp Drug_Application Apply GABA +/ Benzodiazepine Voltage_Clamp->Drug_Application Record_Current Record Ion Current Drug_Application->Record_Current CRC Generate Concentration- Response Curve Record_Current->CRC EC50_Calc Calculate EC50 and Imax CRC->EC50_Calc

Caption: Two-Electrode Voltage-Clamp Experimental Workflow.

Maximal Electroshock Seizure (MES) Test

This is a widely used preclinical animal model to evaluate the anticonvulsant activity of compounds against generalized tonic-clonic seizures.

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Methodology:

  • Animal Preparation: Mice or rats are used for this assay. The test compound or vehicle is administered via a specific route (e.g., intraperitoneal, oral) at various doses.

  • Electrode Placement: Corneal or auricular electrodes are applied to the animal. A drop of saline is often applied to the electrodes to ensure good electrical contact.

  • Stimulation: A supramaximal electrical stimulus (e.g., 50-60 Hz, for a short duration like 0.2 seconds) is delivered. The current intensity is sufficient to induce a maximal seizure in control animals.

  • Observation: The animal is immediately observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The endpoint is typically the abolition of this phase.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined. This data is then used to calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the seizure endpoint.

Conclusion

The comparative analysis of 1,4- and 1,5-benzodiazepines reveals a shared fundamental mechanism of action centered on the positive allosteric modulation of GABAA receptors. However, quantitative differences in their in vitro potency and in vivo pharmacological profiles are evident. Notably, the 1,5-benzodiazepine clobazam demonstrates a wider separation between its effective doses for anxiolytic and anticonvulsant activities and its sedative dose compared to the 1,4-benzodiazepine diazepam. This suggests a potentially more favorable side-effect profile for certain therapeutic applications.

This guide provides a foundational understanding for researchers and drug development professionals. Further investigation into the receptor subtype selectivity and the pharmacokinetic properties of a broader range of compounds from both classes is warranted to fully elucidate their therapeutic potential and guide the development of novel, more targeted therapeutics.

References

The Rise of 1,5-Benzodiazepines: A New Frontier in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of novel 1,5-benzodiazepine derivatives reveals significant potential in combating a range of bacterial and fungal pathogens. Detailed experimental data underscores their efficacy, in some cases surpassing that of established antimicrobial agents, heralding a promising new class of therapeutic compounds for further development.

In the ongoing battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical scaffolds that can be developed into effective drugs. Among these, 1,5-benzodiazepine derivatives have emerged as a particularly promising class of compounds, demonstrating significant in vitro activity against a variety of microorganisms. This guide provides a comparative overview of the antimicrobial efficacy of newly synthesized 1,5-benzodiazepine compounds, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in this burgeoning field.

Comparative Antimicrobial Efficacy

Recent studies have focused on the synthesis and evaluation of a series of novel 1,5-benzodiazepine derivatives, with specific compounds exhibiting potent antimicrobial properties. The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) and, for fungi, the Minimum Fungicidal Concentration (MFC). The tables below summarize the antimicrobial activity of selected novel 1,5-benzodiazepine compounds against various fungal and bacterial strains, alongside reference drugs for comparison.

Table 1: Antifungal Activity of Novel 1,5-Benzodiazepine Derivatives (MIC in μg/mL)

CompoundC. neoformansC. neoformans (Clinical Isolate)C. albicansReference Drug (Fluconazole) MIC
1v 2-62-6-64
1w 2-62-6-64
2a 3536>100-
2b 3031>100-

Data sourced from multiple studies, which reported varying reference MICs for Fluconazole against different strains.[1][2][3][4][5][6]

Table 2: Antibacterial Activity of Novel 1,5-Benzodiazepine Derivatives (MIC in μg/mL)

CompoundE. coliS. aureusReference Drug (Ciprofloxacin) MIC
1v 4040-
2a >100>100-
2b >100>100-

Note: Some studies have shown certain 1,5-benzodiazepine derivatives to have equipotent activity against E. coli and S. aureus when compared to reference drugs.[2][3][4][5]

The data clearly indicates that compounds 1v and 1w exhibit particularly potent antifungal activity, with MIC values significantly lower than that of the reference drug, fluconazole.[2][3][4][5][6] Notably, the antibacterial activity of the presented derivatives is less pronounced compared to their antifungal effects.[1] Preliminary structure-activity relationship (SAR) studies suggest that the substituents at various positions of the benzodiazepine ring play a crucial role in their antimicrobial potency. For instance, the presence of a thiazole ring at the C2 position and an ester group at the C3 position have been identified as potentially important for antifungal activity.[2][3][4][5][6]

Experimental Protocols

To ensure the reproducibility and validation of these findings, it is essential to understand the methodologies employed in these studies. The following are detailed protocols for the key experiments cited.

Synthesis of 1,5-Benzodiazepine Derivatives

The synthesis of the novel 1,5-benzodiazepine derivatives typically involves a multi-step process. A general workflow is outlined below.

G cluster_synthesis Synthesis Workflow start Starting Materials (e.g., o-phenylenediamine, chalcones) reaction Condensation Reaction (e.g., under reflux, microwave irradiation) start->reaction purification Purification (e.g., recrystallization, chromatography) reaction->purification characterization Structural Characterization (IR, NMR, Mass Spec, X-ray crystallography) purification->characterization

Caption: General synthesis workflow for novel 1,5-benzodiazepine derivatives.

The synthesis often begins with the condensation reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds like chalcones.[7] The reaction conditions can be varied, including the use of different catalysts and heating methods such as conventional reflux or microwave irradiation, to optimize the yield and purity of the final products.[8] Following the reaction, the crude product is purified using standard techniques like recrystallization or column chromatography. The final structures of the synthesized compounds are then confirmed using a combination of spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[1][2][3][7] In some cases, X-ray crystallography is used to determine the exact three-dimensional structure of the molecule.[2][3][4][5][6]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial efficacy of the synthesized compounds is evaluated using standard methods recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

G cluster_mic MIC Determination Workflow prep Prepare Serial Dilutions of Compounds inoculate Inoculate Microtiter Plate Wells with Microbial Suspension prep->inoculate incubate Incubate at Optimal Temperature (e.g., 35°C for 24-48h) inoculate->incubate observe Observe for Visible Growth incubate->observe determine Determine MIC (Lowest concentration with no growth) observe->determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In this procedure, serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours). The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Disk Diffusion Method for Zone of Inhibition

This method is used to qualitatively assess the antimicrobial activity of a compound.

G cluster_zone Zone of Inhibition Workflow plate_prep Prepare Agar Plates Seeded with Microbial Lawn disk_app Apply Paper Disks Impregnated with Test Compounds plate_prep->disk_app incubate_disk Incubate Plates disk_app->incubate_disk measure Measure Diameter of the Zone of No Growth (mm) incubate_disk->measure

Caption: Workflow for determining the zone of inhibition.

A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. The plates are incubated, and the antimicrobial agent diffuses from the disk into the agar. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear circular area around the disk, known as the zone of inhibition. The diameter of this zone is then measured to assess the extent of the antimicrobial activity.

Proposed Mechanism of Action

While the exact mechanism of action for many new 1,5-benzodiazepine derivatives is still under investigation, some studies have proposed potential molecular targets. Molecular docking studies have suggested that some of these compounds may act by inhibiting essential bacterial enzymes such as DNA gyrase (a type II topoisomerase) or dihydrofolate reductase (DHFR).[9] These enzymes are crucial for bacterial DNA replication and folic acid synthesis, respectively, making them attractive targets for antimicrobial agents.

G cluster_moa Proposed Mechanism of Action compound 1,5-Benzodiazepine Derivative target1 Bacterial DNA Gyrase (Topoisomerase IIA) compound->target1 target2 Dihydrofolate Reductase (DHFR) compound->target2 inhibition1 Inhibition of DNA Replication target1->inhibition1 inhibition2 Inhibition of Folic Acid Synthesis target2->inhibition2 death Bacterial Cell Death inhibition1->death inhibition2->death

Caption: Proposed mechanisms of antimicrobial action for 1,5-benzodiazepines.

Further research, including enzymatic assays and genetic studies, is necessary to definitively elucidate the precise molecular mechanisms by which these compounds exert their antimicrobial effects. Understanding these pathways will be critical for the rational design and optimization of future 1,5-benzodiazepine-based antimicrobial drugs.

References

A Researcher's Guide to In Vitro Cytotoxicity Assays for Novel 1,5-Benzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key in vitro cytotoxicity assays for evaluating novel 1,5-benzodiazepine compounds. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection and implementation of appropriate screening methods.

The development of novel 1,5-benzodiazepine derivatives as potential therapeutic agents, particularly in oncology, necessitates a thorough evaluation of their cytotoxic effects.[1] A variety of in vitro assays are available to determine a compound's potency in inhibiting cell growth and to elucidate the mechanisms of cell death, such as apoptosis or necrosis. This guide focuses on three commonly employed cytotoxicity assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.

Comparative Analysis of Cytotoxicity Assays

The choice of a cytotoxicity assay depends on several factors, including the compound's mechanism of action, the cell type, and the desired endpoint. The following table summarizes the principles, advantages, and disadvantages of the MTT, SRB, and LDH assays.

AssayPrincipleAdvantagesDisadvantages
MTT Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[2]Well-established, widely used, and relatively inexpensive.Can be affected by compounds that interfere with mitochondrial respiration. The formazan product is insoluble and requires a solubilization step.[3]
SRB Measures the total protein content of viable cells. The dye SRB binds to basic amino acids in cellular proteins.[4]High sensitivity and linearity, not dependent on metabolic activity, and the endpoint is stable.[5]Requires cell fixation, which can be a limitation for certain applications.
LDH Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[6]Non-destructive to the remaining cells, allowing for further assays. Measures a direct marker of cytotoxicity.LDH is a late marker of apoptosis, so it may not detect early apoptotic events. Serum in the culture medium can contain LDH, leading to high background.[7]

Quantitative Cytotoxicity Data for Novel 1,5-Benzodiazepines

Recent studies have reported the cytotoxic activity of various novel 1,5-benzodiazepine derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.[1]

A study on a series of twenty-three 1,5-benzodiazepin-2(3H)-ones reported the following IC50 values against human neuroblastoma (SH-SY5Y) and human hepatoma (HepG2) cell lines after 72 hours of treatment, as determined by the MTT assay.

CompoundSH-SY5Y IC50 (µM)HepG2 IC50 (µM)
Curcumin (Reference) 48.8 ± 5.1> 100
Compound 7 65.4 ± 4.285.1 ± 6.3
Compound 8 72.1 ± 5.893.4 ± 7.1
Compound 9 > 100> 100
Compound 11 > 100> 100
Compound 13 > 100> 100
Compound 18 > 100> 100
Compound 20 > 100> 100
Compound 21 > 100> 100

Data extracted from a study on novel 1,5-benzodiazepin-2(3H)-ones.[8]

Another study investigated the antiproliferative effect of a 1,5-benzodiazepin-2-one derivative (3b) using the MTT assay and reported the following IC50 values.[4][9]

Cell LineIC50 (µM)
HCT-116 (Colon Cancer) 9.18
HepG-2 (Hepatocellular Carcinoma) 6.13
MCF-7 (Breast Cancer) 7.86
WI-38 (Normal Fibroblast) 13.95

Data for compound 3b, a (3R,4R)−3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5- tetrahydro-2 H-1,5-benzodiazepin-2-one.[4][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. Below are step-by-step protocols for the MTT, SRB, and LDH assays, which can be adapted for screening novel 1,5-benzodiazepines.

MTT Assay Protocol

This protocol is for determining the IC50 of a compound on adherent cells.[10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the 1,5-benzodiazepine compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4-6 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well. Shake the plate at a low speed for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay Protocol

This colorimetric assay is used to assess cell viability by measuring cellular biomass.[4]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the culture medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[12] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay Protocol

This assay quantifies the LDH released from damaged cells.[6][13]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer).

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Signaling Pathways in 1,5-Benzodiazepine-Induced Cytotoxicity

Understanding the molecular mechanisms by which novel 1,5-benzodiazepines induce cell death is critical for their development as therapeutic agents. Studies suggest that these compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway. Furthermore, while not yet directly demonstrated for 1,5-benzodiazepines, drug-induced cytotoxicity can also occur through regulated necrosis (necroptosis).

Apoptosis Signaling Pathway

The intrinsic apoptosis pathway is initiated by intracellular stress, leading to the activation of the Bcl-2 family of proteins. Pro-apoptotic members like Bax translocate to the mitochondria, causing the release of cytochrome c.[14] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[10] Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[7] Some 1,5-benzodiazepine derivatives have been shown to induce apoptosis through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of caspases.[13]

cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion BZD 1,5-Benzodiazepine Bax Bax BZD->Bax activates Bcl2 Bcl-2 BZD->Bcl2 inhibits MitoCytC Cytochrome c Bax->MitoCytC promotes release Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9 Pro-caspase-9 Casp9->Apoptosome aCasp9 Activated Caspase-9 Casp3 Pro-caspase-3 aCasp9->Casp3 activates aCasp3 Activated Caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis executes CytC Cytochrome c CytC->Apaf1 Apoptosome->aCasp9 activates Bcl2->Bax MitoCytC->CytC

Caption: Mitochondria-mediated apoptosis pathway.

Necroptosis Signaling Pathway

Necroptosis is a form of regulated necrosis that is independent of caspases.[11] A key pathway involves the activation of receptor-interacting protein kinase 1 (RIPK1) and RIPK3, which form a complex called the necrosome.[9] This leads to the phosphorylation and oligomerization of mixed-lineage kinase domain-like pseudokinase (MLKL). Oligomerized MLKL translocates to the plasma membrane, causing membrane disruption and cell lysis.[11] While direct induction of necroptosis by 1,5-benzodiazepines has not been extensively documented, it remains a potential mechanism of cytotoxicity.

cluster_extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds RIPK1 RIPK1 TNFR1->RIPK1 recruits MLKL_oligo MLKL Oligomers Rupture Membrane Rupture MLKL_oligo->Rupture causes Necrosome Necrosome RIPK1->Necrosome forms RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL p-MLKL Necrosome->MLKL phosphorylates pMLKL->MLKL_oligo oligomerizes

Caption: TNF-α induced necroptosis pathway.

Experimental Workflow

A typical workflow for assessing the in vitro cytotoxicity of novel 1,5-benzodiazepines is depicted below. This workflow integrates the assays discussed and provides a logical progression from initial screening to mechanistic studies.

cluster_workflow In Vitro Cytotoxicity Workflow Start Start: Novel 1,5-Benzodiazepine Synthesis CellCulture Cell Line Culture (e.g., Cancer Cell Lines) Start->CellCulture PrimaryScreening Primary Cytotoxicity Screening (MTT or SRB Assay) CellCulture->PrimaryScreening IC50 Determine IC50 Values PrimaryScreening->IC50 Potent Compounds SecondaryScreening Secondary Mechanistic Assays IC50->SecondaryScreening LDH LDH Assay (Membrane Integrity) SecondaryScreening->LDH Mechanism of Cell Death ApoptosisNecrosis Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI) SecondaryScreening->ApoptosisNecrosis Signaling Signaling Pathway Analysis (e.g., Western Blot for Caspases, Bcl-2) ApoptosisNecrosis->Signaling End End: Lead Compound Identification Signaling->End

Caption: Experimental workflow for cytotoxicity assessment.

References

Comparative analysis of different catalytic systems for 1,5-benzodiazepine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Catalytic Systems for the Synthesis of 1,5-Benzodiazepines

The synthesis of 1,5-benzodiazepines, a class of heterocyclic compounds with significant therapeutic applications, is a cornerstone of medicinal chemistry.[1][2][3] These compounds, known for their anxiolytic, anticonvulsant, and hypnotic properties, are typically synthesized through the condensation reaction of o-phenylenediamines with ketones.[2][4] The efficiency of this synthesis is heavily reliant on the catalytic system employed. This guide provides a comparative analysis of various catalytic systems, presenting quantitative data, detailed experimental protocols, and a visual representation of the reaction workflow.

Performance Comparison of Catalytic Systems

A wide array of catalysts has been explored for the synthesis of 1,5-benzodiazepines, ranging from homogeneous Lewis and Brønsted acids to heterogeneous solid-supported catalysts.[1][5] The choice of catalyst significantly impacts reaction conditions, yields, and environmental footprint. Heterogeneous catalysts, in particular, have gained traction due to their ease of separation, reusability, and often milder reaction conditions.[1][6]

The following table summarizes the performance of several representative catalytic systems for the synthesis of 1,5-benzodiazepines, highlighting the diversity of approaches and their respective efficiencies.

Catalysto-Phenylenediamine (OPD)KetoneSolventTemperature (°C)TimeYield (%)Reference
H-MCM-22o-phenylenediamineAcetoneAcetonitrileRoom Temp.1 h87[4][7]
Phenylboronic acido-phenylenediamineAcetophenoneAcetonitrileReflux2 h91[8]
Cu(II)-clay nanocatalysto-phenylenediamineAcetophenoneSolvent-freeMicrowave10 min98[9]
Ferrocene-supported activated carbon (FC/AC)o-phenylenediamineVarious ketonesSolvent-free908 h90[6]
Volcanic asho-phenylenediamineVarious ketonesSolvent-free13020 min86[6]
Sulphated tin oxideo-phenylenediamineVarious ketonesAcetonitrileNot SpecifiedNot Specified72-88[6]
BaTi₀.₈₅Zr₀.₁₅O₃ (BTZ)o-phenylenediamineVarious ketonesSolvent-freeNot Specified8-12 min90-98[6]
Fe₃O₄@SiO₂SO₃Ho-phenylenediamineVarious ketonesMethanolRoom Temp.3-6 h70-98[6]
MOF-235 (iron terephthalate)1,2-diaminesVarious ketonesNot SpecifiedNot SpecifiedNot SpecifiedHigh[10]
Keggin-type heteropolyacidso-phenylenediamineKetimine intermediatesEthanolRefluxNot SpecifiedGood to Excellent[11]

Reaction Workflow

The synthesis of 1,5-benzodiazepines from o-phenylenediamine and a ketone generally proceeds through a two-step intramolecular condensation. The following diagram illustrates this common reaction pathway.

ReactionWorkflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product OPD o-Phenylenediamine Diimine Diimine Intermediate OPD->Diimine + Ketone Ketone Ketone (2 equiv.) Ketone->Diimine Benzodiazepine 1,5-Benzodiazepine Diimine->Benzodiazepine Intramolecular Cyclization Catalyst Catalyst Catalyst->Diimine Catalyst->Benzodiazepine

Caption: General reaction pathway for the catalytic synthesis of 1,5-benzodiazepines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison table.

Synthesis using H-MCM-22 Catalyst[4][7]

In a round-bottom flask, o-phenylenediamine (1 mmol) and acetone (2.2 mmol) were dissolved in acetonitrile (10 mL). To this solution, H-MCM-22 catalyst (150 mg) was added. The reaction mixture was stirred at room temperature for 1 hour. The progress of the reaction was monitored by thin-layer chromatography. After completion, the catalyst was filtered off, and the solvent was evaporated under reduced pressure. The resulting crude product was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1,5-benzodiazepine derivative.

Synthesis using Phenylboronic Acid Catalyst[8]

A mixture of o-phenylenediamine (1 mmol), acetophenone (2.2 mmol), and phenylboronic acid (10 mol%) in acetonitrile (10 mL) was refluxed for 2 hours. The reaction was monitored by TLC. Upon completion, the solvent was removed in vacuo. The residue was then diluted with water and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and concentrated. The crude product was purified by column chromatography (silica gel, hexane-ethyl acetate) to yield the desired 1,5-benzodiazepine.

Synthesis using Cu(II)-clay Nanocatalyst under Microwave Irradiation[9]

In a microwave-safe vessel, a mixture of o-phenylenediamine (1.2 mmol), acetophenone (2.0 mmol), and Cu(II)-clay nanocatalyst (5 mg) was irradiated in a microwave oven at a power of 300 W for 10 minutes. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature and the product was extracted with ethyl acetate. The catalyst was separated by filtration. The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by recrystallization from ethanol.

Conclusion

The synthesis of 1,5-benzodiazepines can be achieved through a variety of catalytic systems, each with its own set of advantages and limitations. Heterogeneous catalysts, such as zeolites, clays, and supported metal oxides, offer significant benefits in terms of operational simplicity, reusability, and environmental compatibility. The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including substrate scope, desired reaction conditions, and scalability. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the design and execution of efficient and sustainable synthetic routes to this important class of compounds.

References

Safety Operating Guide

Proper Disposal Procedures for 1H-1,5-Benzodiazepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of 1H-1,5-Benzodiazepine in a laboratory setting. All procedures must be conducted in strict accordance with institutional safety protocols and all applicable federal, state, and local regulations. Researchers are responsible for ensuring full compliance.

The proper disposal of this compound and its derivatives is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a heterocyclic compound with psychoactive properties, this compound may be classified as a controlled substance and hazardous chemical waste, necessitating a multi-faceted approach to its disposal.

Immediate Safety and Logistical Information

The primary operational plan for the disposal of this compound involves treating it as a hazardous chemical waste. Flushing down the drain or disposal in regular trash is strictly prohibited.[1] For laboratories and research facilities, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have established specific guidelines for chemical waste management.

Key Disposal Principles:

  • Waste Characterization: The first step is to determine if the this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA). This determination should be made by trained personnel.[2]

  • Controlled Substance Regulations: Researchers must adhere to DEA regulations for the disposal of controlled substances, which often involves transfer to a DEA-registered reverse distributor.[3][4] It is illegal for unauthorized personnel or departments, such as an institution's Environmental Health & Safety (EHS) department, to take possession of DEA-regulated substances from a research lab.[4]

  • Segregation and Labeling: Waste containing this compound must be segregated from other waste streams. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and an appropriate hazard warning.[5][6]

  • Accumulation: Waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][5] There are specific limits on the volume of waste that can be stored in an SAA.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated is_controlled Is the compound a DEA-regulated controlled substance? start->is_controlled is_hazardous Is the waste an EPA hazardous waste? is_controlled->is_hazardous No contact_dea_vendor Contact DEA-Registered Reverse Distributor for Disposal is_controlled->contact_dea_vendor Yes collect_hazardous Collect in a designated, labeled hazardous waste container is_hazardous->collect_hazardous Yes contact_ehs Contact Environmental Health & Safety (EHS) for pickup and final disposal is_hazardous->contact_ehs No (Consult EHS) end End: Proper Disposal contact_dea_vendor->end chemical_inactivation Consider chemical inactivation (see protocol below) collect_hazardous->chemical_inactivation chemical_inactivation->contact_ehs contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Quantitative Data: EPA Hazardous Waste Generator Categories

The volume of hazardous waste generated by a facility determines its generator category, which dictates specific regulatory requirements.

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)Up to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days
Data sourced from the Environmental Protection Agency (EPA).[5][6]

Experimental Protocols for Chemical Inactivation

Chemical inactivation can render the this compound non-retrievable, a key standard for DEA-compliant disposal. The following protocol is a hypothetical procedure based on the known susceptibility of benzodiazepines to hydrolysis, which cleaves the diazepine ring.[7] This protocol must be validated on a small scale in a controlled laboratory setting before being implemented for bulk disposal.

Protocol: Acid-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze the imine bond within the 1,5-benzodiazepine ring structure, leading to degradation into less hazardous, non-psychoactive compounds.

Materials:

  • This compound waste (solid or in a compatible solvent)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 1M) for neutralization

  • Appropriate reaction vessel (e.g., round-bottom flask with a reflux condenser)

  • Stir plate and stir bar

  • pH meter or pH strips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Procedure:

  • Preparation: In a fume hood, dissolve or suspend the this compound waste in water or an appropriate solvent within the reaction vessel.

  • Acidification: Slowly and with stirring, add concentrated hydrochloric acid to the mixture to achieve a final concentration of approximately 2M HCl.

  • Hydrolysis: Gently heat the mixture to reflux (approximately 80-100°C) with continuous stirring. Maintain reflux for a minimum of 4 hours. The hydrolysis of the imine bond is a common degradation pathway for benzodiazepines.[7]

  • Monitoring (Optional but Recommended): If analytical equipment (e.g., HPLC, TLC) is available, take small aliquots periodically to monitor the disappearance of the parent compound and confirm the completion of the reaction.

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add NaOH solution with stirring to neutralize the acid until the pH is between 6.0 and 8.0.

  • Final Disposal: The resulting neutralized solution, which should now contain the degradation products, must still be collected as hazardous chemical waste and disposed of through your institution's EHS department.[2] This inactivation step serves to render the compound non-retrievable before final disposal.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE, including acid-resistant gloves and safety goggles.

  • Add acid slowly to aqueous solutions to control any exothermic reactions.

  • Be cautious during the neutralization step, as it can also generate heat.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.